molecular formula C4H8N4O4S B056016 4,6-Diaminopyrimidine sulfate CAS No. 123501-43-9

4,6-Diaminopyrimidine sulfate

Cat. No.: B056016
CAS No.: 123501-43-9
M. Wt: 208.2 g/mol
InChI Key: KVQQUKZVGBKTLQ-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine sulfate is a high-purity, versatile chemical intermediate of significant importance in medicinal chemistry and organic synthesis. The compound features a pyrimidine ring system substituted with two amine groups, which serve as excellent hydrogen bond donors and acceptors, making it a privileged scaffold for constructing molecules with specific biological activity. Its primary research value lies in its role as a key precursor for the synthesis of a wide array of fused heterocyclic systems, including pteridines and purine analogs, which are core structures in many pharmaceutical agents.

Properties

IUPAC Name

pyrimidine-4,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQUKZVGBKTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482782
Record name 4,6-DIAMINOPYRIMIDINE SULFATE
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Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77709-02-5, 123501-43-9
Record name 4,6-Pyrimidinediamine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77709-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-DIAMINOPYRIMIDINE SULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,6 Diaminopyrimidine and Its Derivatives

Advanced Synthetic Routes to the 4,6-Diaminopyrimidine (B116622) Core

The formation of the 4,6-diaminopyrimidine structure can be achieved through various sophisticated synthetic strategies. These methods often prioritize efficiency, atom economy, and the ability to introduce diverse functional groups.

Cyclocondensation and Annulation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation and annulation reactions represent a cornerstone in the synthesis of the pyrimidine ring. These reactions involve the formation of the heterocyclic system from acyclic precursors through the creation of two new bonds in a single synthetic operation.

Guanidinium (B1211019) carbonate has proven to be a valuable reagent in the construction of pyrimidine rings. One notable application involves the reaction of chalcones with guanidinium carbonate in a suitable solvent like dimethylformamide (DMF) to produce 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in This method is characterized by its simplicity and the ability to generate a variety of substituted pyrimidines by varying the substituents on the chalcone (B49325) precursors. rasayanjournal.co.in

Another significant approach is the condensation of malononitrile (B47326) with a guanidine (B92328) salt, which can be used to synthesize compounds like 5-nitroso-2,4,6-triaminopyrimidine. google.com The reaction of malononitrile and guanidine hydrochloride in the presence of sodium nitrite (B80452) leads to the formation of the pyrimidine ring. google.com Furthermore, multicomponent reactions involving aromatic aldehydes, acetophenones, and guanidinium carbonate under solvent-free conditions provide a direct route to 2-amino-4,6-diarylpyrimidines. tubitak.gov.tr

ReactantsReagentSolventConditionsProductYield (%)
Substituted Chalcone, Guanidinium Carbonate-DMFReflux2-Amino-4,6-diarylpyrimidine65-85
Malononitrile, Guanidine HydrochlorideSodium NitriteWater, then DMFRoom Temp, then 140°C5-Nitroso-2,4,6-triaminopyrimidineNot specified
Aromatic Aldehyde, Acetophenone, Guanidinium CarbonateSodium HydroxideSolvent-freeNot specified2-Amino-4,6-diarylpyrimidineNot specified

Three-component coupling reactions offer an efficient and atom-economical pathway to substituted pyrimidines. A notable example is the zinc chloride (ZnCl₂)-catalyzed reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgrsc.org This method allows for the one-step synthesis of 4,5-disubstituted pyrimidine derivatives under mild conditions. organic-chemistry.org The versatility of this approach is demonstrated by its applicability to methyl ketone derivatives as starting materials, leading to both mono- and disubstituted pyrimidines. organic-chemistry.org The reaction is typically carried out in toluene (B28343) at 100°C, with ZnCl₂ acting as a catalyst to activate the orthoester. organic-chemistry.org

Reactant 1Reactant 2Reactant 3CatalystSolventProduct
Functionalized EnaminesTriethyl OrthoformateAmmonium AcetateZnCl₂Toluene4,5-Disubstituted Pyrimidines
Methyl Ketone DerivativesTriethyl OrthoformateAmmonium AcetateZnCl₂TolueneMono- and Disubstituted Pyrimidines

Oxidative annulation provides a powerful tool for the synthesis of pyrimidine derivatives. A key strategy involves the use of potassium persulfate (K₂S₂O₈) to facilitate the oxidative annulation of acetophenone-formamide conjugates, resulting in the formation of 4-arylpyrimidines. rsc.orgnih.gov This method is part of a broader strategy where K₂S₂O₈ promotes oxidative annulations, for instance, in the synthesis of 4-arylquinolines from anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent. nih.govgaylordchemical.comorganic-chemistry.org The activation of acetophenone-formamide conjugates by K₂S₂O₈ represents an efficient route to the pyrimidine core. nih.govsemanticscholar.org

PrecursorOxidantKey FeatureProduct
Acetophenone-formamide conjugatesK₂S₂O₈Activation of the conjugate4-Arylpyrimidines

The cyclization of carbonyl compounds with nitriles or amidines is a fundamental and versatile method for constructing the pyrimidine ring. A copper-catalyzed cyclization of ketones with nitriles in the presence of a base offers a cost-effective route to distinctly substituted pyrimidines. rsc.org This approach is valued for its simplicity and tolerance of various functional groups. rsc.orgresearchgate.net Similarly, the reaction of carbonyl compounds with amidines, often facilitated by a catalyst, is a well-established method for pyrimidine synthesis. rsc.org For instance, a copper-catalyzed intermolecular oxidative coupling of ketones and amidines using TEMPO/O₂ as a co-oxidant has been developed. researchgate.net This protocol is notable for the amination of unreactive C(sp³)–H bonds under mild conditions. researchgate.net

Reactant 1Reactant 2Catalyst/MediatorKey FeatureProduct
KetonesNitrilesCu-catalyst, BaseCost-effective, functional group toleranceSubstituted Pyrimidines
KetonesAmidinesCu-catalyst, TEMPO/O₂C(sp³)–H bond aminationPyrimidine Derivatives

A base-facilitated intermolecular oxidative C–N bond formation presents an environmentally friendly approach to polysubstituted pyrimidines. rsc.orgresearchgate.net This method utilizes the reaction of allylic compounds with amidines, using molecular oxygen as the sole oxidant. rsc.orgresearchgate.net The process involves the oxidative coupling of an allylic C(sp³)–H and a vinylic C(sp²)-H bond with the amidine. rsc.orgresearchgate.net This strategy is advantageous due to its use of protecting-group-free nitrogen sources, high atom economy, and good functional group tolerance. rsc.orgresearchgate.net

Reactant 1Reactant 2Promoter/OxidantKey FeatureProduct
Allylic CompoundsAmidinesBase, O₂Protective group-free, atom-economicalPolysubstituted Pyrimidines

Palladium-Catalyzed Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring. rsc.orgnih.gov These methods are celebrated for their functional group tolerance and have become indispensable in modern organic synthesis. rsc.org

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the arylation of the pyrimidine nucleus. researchgate.netresearchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For instance, 4,6-dichloropyrimidines can be successfully coupled with various arylboronic acids to yield 4,6-diarylpyrimidines. researchgate.net The choice of catalyst system, such as Pd(OAc)2/PPh3/K3PO4 or Pd(PPh3)2Cl2/K3PO4, is crucial for achieving reasonable yields. researchgate.net

Research has demonstrated the feasibility of a two-step sequence involving a Suzuki-Miyaura reaction followed by hydrodechlorination to produce 4-arylpyrimidines from the readily available 4,6-dichloropyrimidine (B16783). researchgate.net This approach often results in the preferential formation of the mono-arylated product. researchgate.net Furthermore, the cross-coupling of 4-chloro-6-substituted pyrimidines with a variety of aryl and heteroarylboronic acids has been shown to furnish 4,6-disubstituted pyrimidines in acceptable yields. researchgate.net The regioselectivity of these reactions is a key consideration, with studies on 2,4-dichloropyrimidine (B19661) showing a preference for initial coupling at the 4-position. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions on Pyrimidine Cores

Starting Material Coupling Partner Catalyst System Product Yield Reference
4,6-Dichloropyrimidine Arylboronic Acid Pd(OAc)2/PPh3/K3PO4 4,6-Diarylpyrimidine Reasonable researchgate.net
4,6-Dichloropyrimidine Arylboronic Acid Pd(PPh3)2Cl2/K3PO4 4,6-Diarylpyrimidine Reasonable researchgate.net
4,6-Dichloropyrimidine Arylboronic Acid - 4-Arylpyrimidine - researchgate.net
4-Chloro-6-substituted pyrimidine Aryl/Heteroarylboronic Acid - 4,6-Disubstituted pyrimidine Acceptable researchgate.net
2,4-Dichloropyrimidine Arylboronic Acid - 4-Aryl-2-chloropyrimidine - nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids Pd(PPh3)4/K3PO4 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines Good mdpi.com
6-chloro-2,4-diaminopyrimidine Aryl boronic acids Pd(PPh3)4 6-aryl-2,4-diaminopyrimidines Moderate researchgate.net

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, provides a direct route for the formation of C-N bonds, allowing for the introduction of amino groups onto the pyrimidine ring. libretexts.org This reaction is instrumental in synthesizing various amino-substituted pyrimidines. For instance, the amination of 4,6-dichloropyrimidine with polyamines can lead to the formation of N,N'-bis(6-chloropyrimidin-4-yl) derivatives or, under catalytic conditions with Pd(0) complexes, can yield macrocyclic compounds. researchgate.net

The introduction of a second amino substituent into a 4-amino-6-chloropyrimidine (B18116) core can be achieved using Pd(0) catalysis. mdpi.com The choice of ligand, such as DavePhos or BINAP, can influence the reaction's success, and using an excess of the amine can improve the yield of the desired 4,6-diaminopyrimidine derivative. mdpi.com A challenging second nucleophilic substitution on the pyrimidine ring can be effectively achieved through palladium-catalyzed coupling at elevated temperatures, often with the assistance of microwave irradiation. internationaljournalcorner.com

Table 2: Palladium-Catalyzed Amination of Pyrimidine Derivatives

Pyrimidine Substrate Amine Catalyst/Ligand Product Yield Reference
4,6-Dichloropyrimidine Polyamines - N,N'-bis(6-chloropyrimidin-4-yl) derivatives Quantitative researchgate.net
4,6-Dichloropyrimidine Diamines Pd(0) complexes Macrocyclic pyrimidinophanes Low researchgate.net
4-Amino-6-chloropyrimidine Adamantane-containing amines Pd(0)/DavePhos 4,6-Diaminopyrimidine derivative 60% mdpi.com
6-chloro-2-methyl-N-(2-nitrophenyl) pyrimidin-4-amine Various amines Pd2(dba)3/BINAP N4,N6-disubstituted-2-methylpyrimidine-4,6-diamine High internationaljournalcorner.com

Nucleophilic Substitution Reactions for Targeted Functionalization

Nucleophilic substitution is a fundamental and versatile strategy for the functionalization of pyrimidine rings, which are inherently electron-deficient and thus susceptible to attack by nucleophiles. smolecule.com

The presence of halogen atoms on the pyrimidine ring, particularly at the 2, 4, and 6-positions, provides reactive sites for nucleophilic displacement. smolecule.com Halogenated pyrimidines serve as key intermediates in the synthesis of a wide range of substituted pyrimidines. For example, the reaction of 4,6-dichloropyrimidine with amines can lead to mono- or di-substituted products depending on the reaction conditions. researchgate.netmdpi.com

The synthesis of 4,6-diaminopyrimidine derivatives can be achieved by reacting 4,6-dichloropyrimidine with the desired amine. internationaljournalcorner.com In a specific example, 4,6-dichloro-2-methylpyrimidine (B42779) was reacted with 2-nitroaniline (B44862) in the presence of potassium tert-butoxide to yield 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidin-4-amine. internationaljournalcorner.com The subsequent displacement of the remaining chlorine atom with another amine, often facilitated by a palladium catalyst, leads to the desired disubstituted product. internationaljournalcorner.com

Mercaptopyrimidines are valuable intermediates in pyrimidine chemistry due to the reactivity of the sulfur-containing group. researchgate.net S-alkylation is a common method for the functionalization of the pyrimidine ring through the sulfur atom. mdpi.comacs.org This reaction typically involves treating the mercaptopyrimidine with an alkyl halide in the presence of a base.

For instance, the S-heptylation of 4,6-diamino-2-mercaptopyrimidine (B16073) was achieved by reacting its sodium salt with n-heptyl chloride in DMF, leading to the formation of 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com Spectroscopic analysis confirmed that the alkylation occurred predominantly on the sulfur atom. mdpi.com Similarly, the alkylation of 6-mercaptopyrimidine with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) yields the corresponding S-alkylated product. naturalspublishing.com

Table 3: S-Alkylation of Mercaptopyrimidine Analogues

Mercaptopyrimidine Alkylating Agent Base/Solvent Product Reference
4,6-Diamino-2-mercaptopyrimidine (sodium salt) n-Heptyl chloride DMF 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com
6-Mercaptopyrimidine Ethyl bromoacetate Triethylamine 6-Ethoxycarbonylmethylmercaptopyrimidine naturalspublishing.com

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govunivpancasila.ac.idchemicaljournals.com This is due to efficient internal heating through direct coupling of microwave energy with polar molecules in the reaction mixture. mdpi.com

In pyrimidine chemistry, MAOS has been successfully employed for various transformations. For example, a challenging second nucleophilic substitution on a pyrimidine ring was achieved with high yields using a palladium catalyst under microwave irradiation at 150 °C for 1 hour. internationaljournalcorner.com This method proved to be a simple, efficient, and robust strategy for synthesizing novel 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com The synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has also been effectively carried out using microwave irradiation under solvent-free conditions. researchgate.net The significant reduction in reaction time, from hours to minutes, highlights a key advantage of MAOS. univpancasila.ac.id

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of quinoline (B57606) derivative 6 hours, 79% yield 10 minutes, 92% yield nih.gov
Second nucleophilic substitution on pyrimidine - 1 hour, high yield internationaljournalcorner.com
Synthesis of various heterocyclic compounds Hours Minutes univpancasila.ac.id

Stereoselective Synthetic Approaches Towards Chiral Pyrimidine Derivatives

The development of stereoselective methods to synthesize chiral pyrimidine derivatives is a significant area of research, driven by the prevalence of such motifs in biologically active molecules and nucleoside analogues. A notable approach involves the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides. This reaction has been shown to produce chiral cyclopropanes in high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). These chiral cyclopropanes can then serve as versatile intermediates for the synthesis of various chiral pyrimidine nucleoside analogues through [3+2] annulation reactions with aldehydes like benzaldehyde (B42025) or ethyl glyoxylate. rsc.org

Another strategy focuses on the use of chiral synthons derived from natural products. For instance, allo-gibberic acid has been utilized as a starting material for the synthesis of chiral 2,4-diaminopyrimidine (B92962) chimeras. This involves the stereoselective dihydroxylation of an allylic function using an osmium(VIII)-tetroxide/NMO system to create an azidotriol intermediate. Subsequent "click" reactions with N-propargyl-functionalized 4-monoamino- and 2,4-diaminopyrimidines yield the final chimeric compounds. mdpi.com

Furthermore, pinane-based chiral ligands and aminoalcohols have been employed in the stereoselective synthesis of diaminopyrimidine derivatives. u-szeged.huu-szeged.hu These approaches highlight the diverse strategies available for introducing chirality into the pyrimidine framework, paving the way for the development of novel enantiomerically pure compounds.

Derivatization Strategies for 4,6-Diaminopyrimidine Scaffold Optimization

The 4,6-diaminopyrimidine scaffold serves as a versatile platform for structural modifications aimed at optimizing the properties of the resulting molecules. These derivatization strategies are crucial for fine-tuning biological activity and other physicochemical characteristics. Key approaches include the introduction of various substituents onto the pyrimidine ring, modification of the exocyclic amino groups, and the synthesis of fused heterocyclic systems.

The introduction of aryl and heteroaryl groups onto the pyrimidine ring is a common strategy to explore new chemical space and modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For example, 4,6-dichloropyrimidines can be reacted with arylboronic acids to yield 4,6-diarylpyrimidines. researchgate.net This reaction has been successfully applied to synthesize a variety of 4-aryl and unsymmetrical 4,6-diarylpyrimidines. researchgate.net A two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination of 4,6-dichloropyrimidine allows for the synthesis of 4-arylpyrimidines. researchgate.net Palladium-catalyzed Suzuki cross-coupling reactions have also been effectively used to synthesize 6-aryl-2,4-diaminopyrimidines from the commercially available 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids. researchgate.net

Another approach involves the reaction of methyl ketones with dimethylformamide-dimethylacetal (DMF-DMA) to form 3-(dimethylamino)-1-aryl-2-en-1-ones, which can then be condensed with guanidine hydrochloride to produce 2-aminopyrimidine (B69317) ring systems with aryl substituents. brieflands.com Furthermore, an electrochemical synthesis method has been developed for the arylation of 4-amino-6-chloropyrimidines with aryl halides, offering a greener alternative to traditional palladium-catalyzed processes. mdpi.com

The amino groups of 4,6-diaminopyrimidine are readily modifiable, providing another avenue for derivatization. One common modification is the formation of urea (B33335) derivatives. For instance, a series of 4,6-diaminopyrimidine ureas have been synthesized through a multi-step process involving the reaction of an amino-pyrimidine intermediate with an appropriate isocyanate or through a Curtius rearrangement. researchgate.net The synthesis often involves protecting group strategies to ensure selective reaction at the desired amino group. researchgate.net The Traube synthesis, a classical method for purine (B94841) synthesis, involves the condensation of 5,6-diaminopyrimidines with reagents like urea, leading to the formation of a fused imidazole (B134444) ring. researchgate.net

The conjugation of acrylamide (B121943) "warheads" to the diaminopyrimidine scaffold represents another important modification. This is typically achieved by reacting an aminopyrimidine derivative with an acryloyl chloride or a related activated acrylic acid derivative. This strategy is often employed to create covalent inhibitors that can form a bond with a specific amino acid residue in a target protein.

The 4,6-diaminopyrimidine core is a valuable precursor for the synthesis of various fused heterocyclic systems, which often exhibit interesting biological properties.

Pyrrolo[2,3-d]pyrimidines: These "7-deazapurines" can be synthesized by constructing the pyrrole (B145914) ring onto the pyrimidine core. benthamdirect.comdntb.gov.ua One method involves the reaction of a diaminopyrimidine with α-haloketones. strath.ac.uk Another strategy utilizes the reaction of 4,5-diaminopyrimidines with reagents like nitroalkenes or alkynes. benthamdirect.com For example, functionalized nitroalkenes can be added to the C5 position of 2-thioalkyl-6-amino-4-oxopyrimidines via a Michael addition, followed by a Nef reaction-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. strath.ac.uk Copper-catalyzed coupling reactions of 5-bromopyrimidin-4-amines with alkynes also provide an efficient route to these fused systems. researchgate.net

Pyrano[2,3-d]pyrimidines: These fused heterocycles are often synthesized through multicomponent reactions. A common approach involves the one-pot condensation of a barbituric acid or thiobarbituric acid derivative, an aldehyde, and malononitrile. nih.govjmaterenvironsci.com These reactions can be promoted by various catalysts, including nanoparticles, or even conducted under catalyst-free conditions in green solvents like magnetized deionized water. nih.govbohrium.com

Thiazolo[4,5-d]pyrimidines: The synthesis of this ring system often starts from a substituted pyrimidine. One route involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be further functionalized. researchgate.net Another method involves the cyclization of a 4-aminopyrimidin-5-yl thiocyanate. rsc.org For instance, Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine (B22253) yields the 5-thiocyanato-compound, which can be cyclized using acetic anhydride (B1165640) to form the thiazolo[4,5-d]pyrimidine (B1250722) core. rsc.org

Fused SystemStarting Materials from Diaminopyrimidine CoreKey Reaction TypeReference(s)
Pyrrolo[2,3-d]pyrimidines4,5-DiaminopyrimidinesCyclocondensation with α-dicarbonyl compounds or their equivalents benthamdirect.comstrath.ac.uk
Pyrano[2,3-d]pyrimidines6-Aminouracils (derived from diaminopyrimidines)Multicomponent reaction with aldehydes and malononitrile nih.govjmaterenvironsci.combohrium.com
Thiazolo[4,5-d]pyrimidines4-Amino-5-halopyrimidines or 4-aminopyrimidine-5-thiolsCyclization with a one-carbon synthon (e.g., carbon disulfide, formic acid) researchgate.netrsc.orgrsc.org

The introduction of sulfur-containing functional groups, particularly thioethers, onto the 4,6-diaminopyrimidine scaffold is a well-established derivatization strategy. The reaction of 4,6-diaminopyrimidine-2(1H)-thione with various haloheteroaromatic compounds in the presence of a base like sodium carbonate leads to the chemoselective S-alkylation, forming diheteroaryl sulfides. scispace.com Similarly, reaction with alkyl halides results in the formation of 2-alkylthio-4,6-diaminopyrimidines. brieflands.commdpi.com For example, 2-(heptylthio)pyrimidine-4,6-diamine was synthesized by reacting the sodium salt of 4,6-diamino-2-mercaptopyrimidine with n-heptyl chloride. mdpi.com

These S-alkylation reactions are generally regioselective for the sulfur atom due to the principles of Hard and Soft Acids and Bases (HSAB), where the soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides. mdpi.com The resulting thioether derivatives serve as important intermediates for further modifications or as final products with specific biological activities. For instance, 14-O-[(4,6-Diamino-pyrimidine-2-yl)thioacetyl] mutilin (B591076) is a potent antibacterial agent derived from such a strategy. researchgate.net

Beyond simple thioethers, other sulfur-containing moieties can also be incorporated. For example, 4,6-diaminopyrimidine-2-sulfinic acid is a known derivative. The synthesis of such compounds often involves the oxidation of the corresponding thiol or other sulfur-containing precursors.

Sulfur-Containing MoietySynthetic ApproachExample ProductReference(s)
ThioetherS-alkylation of 4,6-diaminopyrimidine-2-thiol (B7759887) with alkyl or aryl halides2-(Heptylthio)pyrimidine-4,6-diamine brieflands.commdpi.com
Diheteroaryl sulfideS-alkylation of 4,6-diaminopyrimidine-2(1H)-thione with haloheteroaromaticsSubstituted diheteroaryl sulfides scispace.com
Sulfinic acidOxidation of a corresponding thiol4,6-Diaminopyrimidine-2-sulfinic acid

Mechanistic Investigations of 4,6 Diaminopyrimidine Reactivity

Reaction Pathway Elucidation and Kinetic Studies of Pyrimidine (B1678525) Transformations

The transformations of 4,6-diaminopyrimidine (B116622) and its derivatives often proceed through complex, multi-step reaction pathways. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism, particularly for substituted pyrimidines. For instance, the amination of 4,6-dichloropyrimidine (B16783) involves a catalyst-free monoamination step, which can be followed by a second, Pd-catalyzed amination to yield 4,6-diaminopyrimidine derivatives. rroij.com

In reactions involving halogenated pyrimidines with strong nucleophiles like potassium amide in liquid ammonia, a distinctive mechanism known as SN(ANRORC) can occur. This pathway involves the A ttack of the N ucleophile, followed by R ing O pening and subsequent R ing C losure. researchgate.net This mechanism is a notable alternative to standard elimination-addition (hetaryne) or SNAr pathways and explains the formation of products where the incoming amino group is found at a different position (cine substitution) or contains isotopic labels from the nucleophile. researchgate.net For example, the reaction of 5-bromo-4-tert-butylpyrimidine with potassium amide yields 6-amino-4-tert-butylpyrimidine, with a significant portion formed via the SN(ANRORC) process. researchgate.net

Kinetic studies on related aminopyrimidine systems reveal that reactions often follow apparent first-order kinetics. tandfonline.comscispace.com The rates of these transformations are highly dependent on factors such as pH, temperature, and the nature of the substituents present on the pyrimidine ring.

The elucidation of reaction mechanisms for pyrimidines has been advanced by the characterization of transient species. In the SN(ANRORC) mechanism, the key short-lived species is a covalently-bonded open-chain intermediate. researchgate.net This intermediate results from the nucleophilic attack at a carbon atom (typically C-2 or C-6) leading to the cleavage of a C-N bond within the pyrimidine ring. This acyclic species is highly reactive and rapidly undergoes recyclization to form the final substituted pyrimidine product. researchgate.net

Substituents on the pyrimidine ring exert a profound influence on reaction mechanisms through their electronic and steric effects. The two amino groups at the C-4 and C-6 positions are strong activating groups (electron-donating), which significantly increase the electron density of the pyrimidine ring, particularly at the C-5 position.

This activation is crucial for electrophilic substitutions. However, the nature of the amino groups themselves (e.g., primary, secondary, or aryl-substituted) can alter the reaction's course. For example, in electrophilic nitrosation reactions, the presence of secondary amino groups can lead to N-nitrosation at the substituent rather than C-5 electrophilic substitution on the ring. europa.eu

In nucleophilic substitution reactions, the position and nature of substituents dictate the site of attack and the reaction pathway. Studies on the hydrolysis of 2,4-diaminopyrimidine (B92962) systems show that the preferred site of amino group removal can be switched. acs.org While treatment with 6M HCl typically yields the 2-amino-4-oxopyrimidine isomer, the presence of an electron-donating nitrogen atom at the C-6 position can unexpectedly direct the hydrolysis to afford the 4-amino-2-oxopyrimidine isomer. acs.orgrsc.org This highlights a subtle interplay between the electronic properties of various substituents in directing reactivity. Similarly, in reactions with methylhydrazine, the electron-donating character of a substituent at the 2-position was found to correlate with the compound's reactivity by destabilizing the transition state. researchgate.net

Reaction TypeSubstituent/ConditionObserved Effect on 4,6-Diaminopyrimidine or Related SystemsReference
Acid HydrolysisElectron-donating Nitrogen at C-6Switches preferred hydrolysis site from C-4 to C-2 amino group. acs.org
Nucleophilic Substitution (Amination)Chloro group at C-4Enables Pd-catalyzed amination to introduce a second amino group. rroij.com
Nucleophilic Substitution (with KNH₂)Bromo group at C-5, t-Butyl at C-4Promotes cine-substitution via the SN(ANRORC) mechanism. researchgate.net
HydrazinolysisElectron-donating group at C-2 (e.g., methoxy)Destabilizes the transition state, affecting the reaction pathway. researchgate.net
Electrophilic NitrosationSecondary amino group at C-4Leads to N-nitrosation of the substituent instead of C-5 ring substitution. europa.eu

Degradation Pathways and Chemical Stability in Aqueous and Organic Media

The stability of 4,6-diaminopyrimidine sulfate (B86663) is a critical parameter for its storage and application. The molecule is susceptible to degradation via hydrolysis, photodegradation, and thermal decomposition.

In aqueous solutions, the primary degradation pathway is hydrolysis. Studies on the closely related 2,4-diaminopyrimidine have shown that it hydrolyzes to form cytosine and isocytosine, which subsequently degrade further to uracil. nih.gov The rate of hydrolysis is dependent on pH and temperature; for instance, at pH 7.0 and 100°C, the degradation proceeds over several hours. nasa.gov The stability of related aminopyrimidines is often greatest in the acidic pH range. tandfonline.comchemicalbook.com For example, 4-chloro-2,6-diaminopyrimidine (B16297) is noted to be stable under acidic conditions but may decompose in alkaline environments. chemicalbook.com The presence of organic co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol 400 has been shown to increase the stability of related aminopyridine compounds in solution. tandfonline.comnih.gov

Aminopyrimidines are also sensitive to light. chemicalbook.com Photocatalytic degradation studies on various aminopyrimidines in aqueous TiO₂ suspensions show that the transformation pathways are heavily influenced by the position of the amino groups. researchgate.net This process can lead to the formation of ammonium (B1175870) and nitrate (B79036) ions as the nitrogen-containing heterocyclic ring is broken down. researchgate.net Photodegradation of some aminopyrimidine derivatives proceeds via pathways that can be influenced by the pH of the medium. nih.gov

Thermal stability is another important consideration. Thermogravimetric analysis (TGA) of metal complexes containing a poly[4-amino-2,6-pyrimidinodithiocarbamate] ligand indicates that decomposition of the pyrimidine backbone occurs at elevated temperatures, often following the loss of coordinated water or other species. researchgate.netresearchgate.net

Degradation ModeConditionsDegradation Products/ObservationsReference
HydrolysisAqueous solution (pH 7.0, 100°C)Hydrolyzes to cytosine, isocytosine, and subsequently uracil. nih.govnasa.gov
Acid Hydrolysis6M HClYields aminopyrimidinone isomers. rsc.org
Chemical StabilityAcidic vs. Alkaline pHRelated chloro-diaminopyrimidine is more stable in acid; decomposes in alkali. chemicalbook.com
Photocatalytic DegradationAqueous TiO₂ / UV lightTransformation pathways depend on amino group position; ring cleavage occurs. researchgate.net
Thermal DegradationTGA analysis of related polymer complexesDecomposition of the pyrimidine backbone at elevated temperatures. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes the ring susceptible to nucleophilic attack. However, the presence of two strongly electron-donating amino groups at positions 4 and 6 dramatically alters this reactivity profile. These groups enrich the ring with electron density, making it significantly more reactive towards electrophiles than unsubstituted pyrimidine, while also influencing the conditions required for nucleophilic substitution.

Nucleophilic Reactivity: Despite the activating amino groups, nucleophilic substitution can readily occur, especially if a good leaving group (like a halogen) is present on the ring. The chlorine atom in 4-amino-6-chloropyrimidine (B18116), for example, can be displaced by amines in Pd-catalyzed reactions. rroij.com The pyrimidine ring itself can be attacked by strong nucleophiles. The SN(ANRORC) mechanism discussed earlier is a prime example, where the amide ion attacks the C-2 or C-6 position, which are adjacent to ring nitrogens and thus activated towards nucleophilic attack. researchgate.net The amino groups themselves can also participate in reactions, such as condensation with carbonyl compounds to form Schiff bases.

Electrophilic Reactivity: The powerful electron-donating effect of the two amino groups strongly activates the C-5 position (which is meta to both ring nitrogens) towards electrophilic attack. This position is analogous to the activated ortho/para positions in aniline. Electrophilic substitution reactions, such as nitrosation, can occur at this site. europa.eu However, the reaction outcome can be complex. For instance, attempts at electrophilic nitrosation on N-substituted 4-aminopyrimidines have sometimes resulted in N-nitrosation of the exocyclic amino group rather than the expected C-5 substitution, demonstrating a competition between reaction sites. europa.eu The high electron density of the ring also facilitates its role in forming fused heterocyclic systems, such as purines, by reacting with appropriate electrophilic partners.

Reactivity TypePosition(s)Description of ReactivityExample ReactionReference
Nucleophilic AttackC-2, C-4, C-6Inherently electron-deficient positions susceptible to attack, especially with a leaving group.Amination of 4-amino-6-chloropyrimidine. rroij.com
Nucleophilic Attack (SN(ANRORC))C-2, C-6Attack by strong nucleophiles (e.g., KNH₂) can initiate ring-opening.Reaction of 5-bromopyrimidines with KNH₂. researchgate.net
Electrophilic AttackC-5Strongly activated by two electron-donating amino groups.Nitrosation (under specific conditions). europa.eu
Reactivity of SubstituentsExocyclic Amino GroupsCan undergo condensation, N-alkylation, or N-nitrosation.N-nitrosation of secondary amino substituents. europa.eu

Biological Activities and Pharmacological Potential of 4,6 Diaminopyrimidine Derivatives

Antimicrobial Efficacy and Mechanistic Characterizationmdpi.cominnovareacademics.in

Derivatives of 4,6-diaminopyrimidine (B116622) have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antiprotozoal activities. mdpi.cominnovareacademics.in The mechanism of action often involves the inhibition of key enzymes crucial for the survival and proliferation of these microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogensmdpi.cominnovareacademics.innih.govacs.org

A variety of 4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. mdpi.cominnovareacademics.innih.govacs.org For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown significant activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 μg/mL against both types of bacteria. acs.org Some of these compounds even outperformed the standard antibiotic ciprofloxacin (B1669076) in their ability to inhibit DNA gyrase. acs.org

Palladium (II) and Platinum (II) complexes of diaminopyrimidine derivatives, such as trimethoprim (B1683648), have also been investigated. These metal complexes often exhibit enhanced antibacterial activity compared to the parent drug. nih.gov For example, a Pd(II) complex of trimethoprim showed a high zone of inhibition against Bacillus cereus. nih.gov Notably, some Pd(II) complexes of a related diaminopyrimidine, pyrimethamine, displayed unique inhibitory activity against Pseudomonas aeruginosa and Bacillus pumilus, strains against which trimethoprim and its other complexes were inactive. nih.gov

Furthermore, 6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated for their potency against Bacillus anthracis and Staphylococcus aureus, with MIC values in the range of 0.125-8 μg/mL for both organisms. researchgate.net The structure-activity relationship of these derivatives is complex, with factors such as the nature of substituents on the pyrimidine (B1678525) ring and the presence of metal ions influencing their antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected 4,6-Diaminopyrimidine Derivatives

Compound/Derivative Bacterial Strain(s) Activity/Potency Reference(s)
1,2,4-Triazolo[1,5-a]pyrimidine derivatives Gram-positive and Gram-negative bacteria MICs ranging from 0.25 to 2.0 μg/mL. Some derivatives showed better DNA gyrase inhibition than ciprofloxacin. acs.org
Pd(II) and Pt(II) complexes of trimethoprim Bacillus cereus, E. coli, P. vulgaris Enhanced activity compared to trimethoprim. High zone of inhibition against B. cereus. nih.gov
Pd(II) complexes of pyrimethamine Pseudomonas aeruginosa, Bacillus pumilus Unique inhibitory activity against these strains. nih.gov
6-Alkyl-2,4-diaminopyrimidine derivatives Bacillus anthracis, Staphylococcus aureus MIC values in the range of 0.125-8 μg/mL. researchgate.net
Gibberellic acid-based 2,4-diaminopyrimidines P. aeruginosa A derivative with 5-chloro and 2-((4-(trifluoromethyl)phenyl)amino) substituents was highly effective. nih.gov

Antifungal Activity Against Clinically Relevant Fungal Strainsmdpi.cominnovareacademics.inacs.org

In addition to their antibacterial properties, 4,6-diaminopyrimidine derivatives have shown promise as antifungal agents. mdpi.cominnovareacademics.inacs.org Studies have demonstrated their efficacy against clinically relevant fungal strains, including Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. innovareacademics.in

For example, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited significant antifungal activity, comparable to the standard antifungal drug fluconazole. acs.org The specific substitutions on the pyrimidine ring play a crucial role in determining the antifungal potency. For instance, gibberellic acid-based 2,4-diaminopyrimidine (B92962) derivatives have been tested, and while the 4-monoamino-substituted versions showed weak antibacterial action, they displayed notable antifungal activity against Candida krusei. nih.gov In this series, 5-chloro-substituted pyrimidine derivatives generally exhibited more reliable biological activities than their 5-fluoro counterparts. nih.gov

The mechanism of antifungal action, similar to their antibacterial effects, is often attributed to the inhibition of essential enzymes in the fungal cells. The broad-spectrum antimicrobial potential of these compounds makes them attractive candidates for the development of new therapeutic agents to combat a variety of microbial infections.

Antiprotozoal Activity (e.g., Antimalarial, Antileishmanial)researchgate.netnih.gov

Derivatives of 4,6-diaminopyrimidine have emerged as a significant class of compounds with potent antiprotozoal activity, particularly against the parasites responsible for malaria and leishmaniasis. researchgate.netnih.gov Their mechanism of action primarily revolves around the inhibition of crucial enzymes in the folate biosynthesis pathway of these parasites.

A series of 2,4- and 4,6-diaminopyrimidines have been synthesized and evaluated for their in vitro antimalarial activity, with several compounds showing reasonable efficacy. researchgate.net The core pyrimidine structure is a known pharmacophore in several antimalarial drugs. nih.gov For instance, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been developed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). nih.gov

In the context of leishmaniasis, 2-amino-4,6-dimethylpyridine (B145770) derivatives have demonstrated inhibitory effects on the growth of Leishmania mexicana. nih.gov One such derivative, a water-soluble furan-2-carboxamide, was effective against both promastigote and intracellular amastigote forms of the parasite. nih.gov Further modifications, such as replacing the amidic function with an imidazolidin-2-one moiety, led to a significant increase in antileishmanial activity. nih.gov

Table 2: Antiprotozoal Activity of Selected 4,6-Diaminopyrimidine Derivatives

Compound/Derivative Protozoal Species Activity/Potency Reference(s)
4-Amino benzoic acid (PABA)-substituted pyrimidines Plasmodium falciparum (chloroquine-sensitive and -resistant strains) Significant antimalarial activity with no cytotoxicity. nih.gov
2-Amino-4,6-dimethylpyridine furan-2-carboxamide Leishmania mexicana (promastigotes and amastigotes) IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. nih.gov
N-substituted imidazolidin-2-one derivatives of 2-amino-4,6-dimethylpyridine Leishmania mexicana (intracellular amastigotes) IC50 values as low as 7 ± 3 µM. nih.gov
2,4-Diaminoquinazoline derivatives Leishmania major Picogram per milliliter range 50% effective doses. nih.gov

The primary target for many antiprotozoal 4,6-diaminopyrimidine derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. nih.govresearchgate.netorscience.ru Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids, ultimately leading to the death of the parasite. mdpi.com

The 2,4-diaminopyrimidine core is a common scaffold for non-classical DHFR inhibitors. orscience.rumdpi.com A significant challenge in developing these inhibitors is achieving selectivity for the parasitic DHFR over the human enzyme to minimize host toxicity. nih.govpnas.org Researchers have synthesized and tested extensive libraries of di- and tricyclic diaminopyrimidine derivatives against DHFR from various organisms, including Cryptosporidium parvum. nih.gov While many of these compounds were potent inhibitors, achieving a high degree of selectivity remains a key objective. nih.gov

Kinetic studies of these inhibitors reveal important information about their mechanism of action. For instance, 2,4-diaminopyrimidine derivatives have been shown to be competitive inhibitors of Leishmania chagasi DHFR, with K_i values in the low micromolar range. researchgate.net The selectivity of these compounds can be influenced by subtle structural modifications. For example, while some 2,4-diaminopyrimidine derivatives inhibit both L. chagasi DHFR and another key enzyme, pteridine (B1203161) reductase 1 (PTR1), with poor selectivity, a 2,4-diaminoquinazoline derivative was found to be a selective inhibitor of L. chagasi PTR1. researchgate.net

The development of potent and selective DHFR inhibitors is a continuous effort in the search for new and effective antiprotozoal drugs.

Pteridine reductase 1 (PTR1) is another important enzyme in the folate salvage pathway of certain protozoan parasites, such as Leishmania and Trypanosoma. nih.govacs.org PTR1 can reduce pterins and folates, providing a bypass mechanism for the inhibition of DHFR. nih.govacs.org This makes PTR1 an attractive target for the development of new antiprotozoal drugs, either as standalone agents or in combination with DHFR inhibitors.

Several 2,4-diaminopyrimidine derivatives have been investigated for their ability to inhibit PTR1. researchgate.netnih.gov It has been shown that some of these derivatives can act as dual inhibitors, targeting both PTR1 and DHFR. researchgate.netnih.gov For example, certain 2,4-diaminopyrimidine compounds were found to be low-micromolar competitive inhibitors of both Leishmania chagasi PTR1 and DHFR. researchgate.netnih.gov However, achieving selectivity for PTR1 over DHFR, or vice versa, is a key consideration in drug design. Interestingly, a 2,4-diaminoquinazoline derivative was identified as a selective inhibitor of L. chagasi PTR1. researchgate.netnih.gov

Structure-based drug design has been employed to develop novel and selective PTR1 inhibitors. Virtual screening campaigns have identified new chemical scaffolds, such as aminobenzothiazole and aminobenzimidazole, that can serve as a basis for the development of potent PTR1 inhibitors. acs.org The binding modes of these inhibitors to the active site of PTR1 have been elucidated through crystal structure analysis, providing valuable insights for further optimization. acs.org

The folate biosynthesis pathway is a well-established and critical target for the development of antimicrobial agents. researchgate.netnih.gov This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Many organisms, including various protozoan parasites, must synthesize their own folates, making the enzymes in this pathway attractive drug targets.

4,6-Diaminopyrimidine derivatives have been extensively explored as inhibitors of key enzymes in this pathway, most notably dihydrofolate reductase (DHFR). researchgate.netnih.gov By mimicking the structure of the natural substrate, dihydrofolate, these compounds can bind to the active site of DHFR and block its function. This leads to a depletion of tetrahydrofolate, the active form of folate, and ultimately inhibits cellular replication.

In addition to DHFR, other components of the folate pathway are also being targeted. As mentioned previously, pteridine reductase 1 (PTR1) in some protozoa offers a salvage pathway for folates, and its inhibition is a key strategy to overcome resistance to DHFR inhibitors. researchgate.netnih.gov The development of dual inhibitors that target both DHFR and PTR1 is a promising approach to create more effective and robust antiprotozoal therapies. The overarching strategy is to disrupt the folate supply of the pathogen, leading to its demise while minimizing effects on the host.

Interactions with Purine (B94841) Salvage Pathway Enzymes

The structural resemblance of the 4,6-diaminopyrimidine core to endogenous purine bases has prompted investigations into their interactions with enzymes of the purine salvage pathway. This pathway is crucial for the recycling of purines from the degradation of nucleic acids, providing a source of nucleotides for DNA and RNA synthesis. nih.gov In certain organisms, particularly parasitic protozoa, this pathway is of heightened importance, making its constituent enzymes attractive targets for therapeutic intervention. nih.gov

4,5-Diaminopyrimidines are well-established precursors in the synthetic preparation of purines. researchgate.net This inherent chemical relationship underscores the potential for diaminopyrimidine derivatives to act as mimics or antagonists of natural purine substrates within biological systems. Research has explored the potential of such derivatives to interfere with nucleotide metabolism. nih.gov For instance, in apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, which rely heavily on purine salvage, derivatives of diaminopyrimidines have been evaluated as inhibitors of key enzymes in this pathway. nih.govnih.gov

Specifically, compounds based on the 2,4-diaminopyrimidine scaffold have been designed and synthesized to target dihydrofolate reductase (DHFR), an enzyme linked to the folate cycle which is essential for the synthesis of purine precursors. acs.org While DHFR is not a direct component of the purine salvage pathway itself, its inhibition depletes the tetrahydrofolate cofactors required for de novo purine synthesis, thereby increasing the cell's reliance on the salvage pathway. Lipophilic diaminopyrimidine derivatives have shown the ability to inhibit DHFR from parasitic sources, sometimes with greater potency than for the host enzyme, highlighting a potential therapeutic window. nih.gov The development of conformationally restricted analogues, such as 2,6-diamino-8-substituted purines derived from tetraaminopyrimidine, has yielded compounds with selective inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii. acs.org

Modulation of the Trypanothione (B104310) Pathway

The trypanothione pathway is a unique metabolic route in trypanosomatid parasites, such as Leishmania and Trypanosoma, that is absent in their mammalian hosts. This pathway is centered around the dithiol trypanothione and the enzyme trypanothione reductase (TR), which are essential for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress. nih.govmdpi.com The critical and exclusive nature of this pathway in these pathogens makes it a prime target for the development of selective anti-parasitic drugs. nih.govmdpi.com

Derivatives of 4,6-diaminopyrimidine have emerged as a promising class of molecules for the modulation of this pathway. nih.govpreprints.org Researchers have identified 2,4-diaminopyrimidine derivatives as competitive inhibitors of enzymes within the trypanothione system. nih.gov For example, thioether derivatives of pyrimidin-4-amine have been shown to inhibit trypanothione reductase from Leishmania infantum. mdpi.com One such compound, RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine), was found to bind to the catalytic site of TR, forming hydrogen bonds with key residues and thereby preventing the binding and reduction of its natural substrate, trypanothione disulfide. nih.govmdpi.compreprints.org

Furthermore, other studies have indicated that 2,4-diaminopyrimidine compounds can exhibit activity against trypanosomatid protozoan parasites in vitro, with mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CRKs) being identified as potential targets in addition to the trypanothione pathway. researchgate.net The exploration of diaminopyrimidine scaffolds continues to be an active area of research for the discovery of novel anti-leishmanial and anti-trypanosomal agents. d-nb.info

Antineoplastic and Antiproliferative Investigations

The 4,6-diaminopyrimidine scaffold is a recognized pharmacophore in the design of antineoplastic and antiproliferative agents. jchr.org Its structural versatility allows for the synthesis of a diverse range of derivatives that have been evaluated for their ability to inhibit the growth of cancer cells. nih.govresearchgate.netdntb.gov.ua Numerous studies have reported the synthesis of novel 4,6-diaminopyrimidine derivatives and their subsequent in vitro testing against various human tumor cell lines. nih.govresearchgate.net

These investigations have demonstrated that compounds incorporating the 4,6-diaminopyrimidine core can exhibit potent growth inhibitory activity against cell lines derived from a variety of cancers, including breast, lung, leukemia, and liver cancers. nih.govnih.gov The antiproliferative effects are often attributed to the ability of these derivatives to interfere with fundamental cellular processes required for cancer cell survival and proliferation. nih.govresearchgate.net

Modulation of Cancer Cell Proliferation and Apoptosis Pathways

Beyond kinase inhibition, 4,6-diaminopyrimidine derivatives have been shown to modulate critical pathways governing cancer cell proliferation and apoptosis. nih.govnih.gov A series of novel pyrimidine derivatives were found to inhibit the proliferation of a panel of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and leukemia. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of these compounds. nih.govnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been demonstrated to inhibit cancer cell proliferation by generating reactive oxygen species (ROS), which in turn triggers apoptotic cell death. nih.gov This was evidenced by an increase in the sub-G1 cell population, loss of mitochondrial membrane potential, and activation of caspases. nih.gov Similarly, other 4,6-substituted pyrimidine derivatives were observed to have a statistically significant effect on cell death through apoptosis in lung cancer and leukemia cell lines. nih.gov In some cases, these compounds induced apoptosis more effectively than the standard chemotherapeutic drug doxorubicin. nih.gov

Furthermore, FAK inhibitors based on the 2,4-diamino pyrimidine scaffold have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in pancreatic cancer cells. researchgate.net Western blot analysis revealed that these compounds effectively inhibited the FAK/PI3K/Akt signaling pathway and downregulated the expression of anti-apoptotic proteins like Bcl-2. researchgate.net

Anti-Tumorigenesis Studies in Preclinical Models

The anticancer potential of 4,6-diaminopyrimidine derivatives has been further validated in preclinical in vivo models. aacrjournals.orgmedscape.com Oral administration of the specific CDK4/6 inhibitor PD 0332991, a pyridopyrimidine derivative, resulted in significant tumor regression in mice bearing human colon carcinoma xenografts. aacrjournals.org This demonstrates the translation of the in vitro antiproliferative activity to in vivo efficacy.

In addition to xenograft models, other preclinical assessments have been conducted. For instance, 2,4-diamino pyrimidine derivatives that inhibit FAK were shown to severely impair angiogenesis in a zebrafish model, highlighting their potential to block the formation of new blood vessels that supply tumors. researchgate.net The acute toxicity of some of these derivatives has also been evaluated in vivo, with certain compounds showing acceptable safety profiles, which is a critical step for their further development as potential anticancer drugs. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 4,6-diaminopyrimidine scaffold is also associated with significant anti-inflammatory and immunomodulatory properties. jchr.orgnih.govresearchgate.net Derivatives of pyrimidine have been widely documented for their ability to mitigate inflammatory responses. researchgate.net

Research has shown that certain pyrimidine derivatives can act as potent inhibitors of the production of key inflammatory mediators. researchgate.net For example, polysubstituted pyrimidines have been identified as inhibitors of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production, both of which are crucial molecules in the inflammatory cascade. researchgate.net The 2,4,6-triaminopyrimidine (B127396) structure has been established as a potent scaffold for ligands of the histamine (B1213489) H4 receptor, which is a promising target for the treatment of inflammatory and immunomodulatory diseases due to its expression on immune cells. researchgate.net

In vivo studies using models of inflammation, such as acetic acid-induced writhing and xylene-induced ear swelling in mice, have demonstrated the anti-inflammatory activity of tetrahydropyrimidine (B8763341) derivatives. nih.gov These compounds were also able to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) while promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages. nih.gov

The immunomodulatory effects of these compounds have been evaluated in various models. nih.gov Some derivatives have been shown to suppress splenocyte proliferation stimulated by mitogens, indicating an effect on lymphocyte activation. nih.gov Furthermore, they have demonstrated efficacy in models of delayed-type hypersensitivity and adjuvant-induced arthritis, suggesting a broader impact on immune-mediated inflammatory conditions. nih.gov This dual anti-inflammatory and immunomodulatory profile makes 4,6-diaminopyrimidine derivatives attractive candidates for the development of new therapies for a range of inflammatory and autoimmune disorders. medscape.com

Other Pharmacological Activities of 4,6-Diaminopyrimidine Derivatives

Beyond anti-inflammatory effects, derivatives of 4,6-diaminopyrimidine have been explored for a range of other pharmacological activities.

Certain 4,6-diaminopyrimidine derivatives have been evaluated for their ability to inhibit platelet aggregation. nih.gov In one study, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and tested for their antiplatelet activity against aggregation induced by arachidonic acid. nih.govbrieflands.com While many of the tested 4,6-diaminopyrimidine derivatives showed limited activity, one compound, designated as II16, exhibited a satisfactory IC50 of 80 µM against arachidonic acid-induced aggregation. nih.govbrieflands.com The mechanism of antiplatelet action for pyrimidine derivatives is often associated with the inhibition of cyclooxygenase, which reduces the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator. brieflands.com

Table 2: Antiplatelet Aggregation Activity of a 4,6-Diaminopyrimidine Derivative

CompoundInducerInhibitory Concentration (IC50)Reference
Compound II16Arachidonic Acid80 µM nih.govbrieflands.com

Pyrimidine derivatives have demonstrated significant antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress. ijpsonline.commdpi.comresearchgate.net Oxidative stress is implicated in numerous diseases, and antioxidants can offer protection by donating an electron to stabilize free radicals. ijpsonline.com

Various studies have confirmed the antioxidant properties of pyrimidine derivatives through in vitro assays. ijpsonline.com For example, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated, and a compound (8b4) with chloro and bromo substitutions showed potent antioxidant activity in nitric oxide and hydrogen peroxide scavenging assays. ijpsonline.com Another study found that pyrimidine derivatives induced significant changes in malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, as well as catalase (CAT) activity in a human lung cancer cell line, suggesting that their mechanism of action may involve inducing oxidative stress in cancerous cells. researchgate.net Furthermore, some pyrimidine derivatives have shown strong antioxidant activity in DPPH and ABTS assays, with one derivative exhibiting a stronger antioxidant capacity than the trolox (B1683679) standard. researchgate.net

The therapeutic potential of pyrimidine derivatives extends to the central nervous system, with several studies investigating their anticonvulsant properties. nih.govresearchgate.netactapharmsci.com A series of N-(4,6-substituted diphenylpyrimidin-2-yl) semicarbazones were synthesized and showed good anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

In another study, derivatives of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides were synthesized and screened for their anticonvulsant effects against pentylenetetrazole-induced seizures. actapharmsci.com A lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was identified that prevented lethality and reduced the number and severity of seizures. actapharmsci.com Molecular docking studies suggested that the anticonvulsant action of this lead compound might be mediated through its affinity for GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.com

Antiviral Properties and Mechanisms

Derivatives of 4,6-diaminopyrimidine have emerged as a significant class of compounds with a broad spectrum of antiviral activities. The core of their mechanism often lies in their structural resemblance to natural nucleosides, allowing them to interfere with viral replication. mdpi.com

Research has shown that certain 4,6-diaminopyrimidine derivatives can act as nucleoside analogs. Viruses may mistakenly incorporate these compounds or their metabolites into their nucleic acid chains instead of the natural pyrimidines required for replication. mdpi.com This incorporation disrupts the normal process of DNA or RNA synthesis, thereby inhibiting viral proliferation.

Specific 4,6-diaminopyrimidine derivatives have demonstrated efficacy against a range of DNA and retroviruses. For instance, organotin polyamines derived from 4,6-diaminopyrimidine have been shown to block the replication of Herpes Simplex Virus-1 (HSV-1). mdpi.com One such polymer, at a concentration of 0.30 μg/mL, blocked virus replication in approximately 30% of HSV-1 exposed cells, although it was not effective against the vaccinia virus. mdpi.com Other derivatives, such as those with a 6-[2-(phosphonomethoxy)ethoxy] side chain, have shown significant inhibitory activity against retroviruses like Human Immunodeficiency Virus (HIV) and Moloney sarcoma virus (MSV), as well as herpesviruses. sci-hub.ru The antiviral potency of these compounds can be comparable to established antiviral drugs like adefovir (B194249) and tenofovir. sci-hub.ru

Further studies have explored modifications to the pyrimidine ring to enhance antiviral potency. For example, non-glutamate pyrrolo[2,3-d]pyrimidine analogues, which are structurally related to 4,6-diaminopyrimidines, exhibited 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) than the commercial drug Pemetrexed. researchgate.net The development of 2,4-diaminopyrimidine derivatives was initially based on the rationale that this scaffold resembles a part of the guanine (B1146940) unit, a key component of several clinically used antiviral agents. iiarjournals.org This structural mimicry underpins their potential to interfere with viral machinery.

Table 1: Antiviral Activity of Selected 4,6-Diaminopyrimidine Derivatives

Derivative Class/Compound Target Virus(es) Observed Effect Reference
Organotin polyamine of 4,6-diaminopyrimidine Herpes Simplex Virus-1 (HSV-1) Blocked replication in ~30% of exposed cells. mdpi.com
Organotin polyamine of 4,6-diaminopyrimidine Vaccinia virus Unable to prevent infection. mdpi.com
6-[2-(phosphonomethoxy)ethoxy]pyrimidines Retroviruses (HIV, MSV), Herpesviruses Significant inhibition of viral replication. sci-hub.ru

Enzyme Inhibition Beyond Kinases (e.g., Caspase-1, Xanthine (B1682287) Oxidase, DNA Gyrase)

The pharmacological utility of 4,6-diaminopyrimidine derivatives extends to the inhibition of various enzymes that are not kinases, playing crucial roles in inflammation, purine metabolism, and bacterial replication.

Caspase-1 Inhibition: Caspase-1 is an enzyme that contributes to inflammatory and autoimmune diseases by processing pro-inflammatory cytokines. researchgate.net The 2,4-diaminopyrimidine ring has been identified as a critical structural fragment for the inhibition of human caspase-1. nih.gov Molecular studies reveal that the amino group of the 2,4-diaminopyrimidine core can form a key hydrogen bond with the active site residue Arg341, which is believed to be fundamental to its inhibitory action against caspase-1. nih.gov Structure-based design has led to the synthesis of 2,4-diaminopyrimidine derivatives that show significant caspase-1 inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range (22 to 78 nM). researchgate.net These potent compounds also demonstrated excellent cellular potency at sub-micromolar concentrations, highlighting their potential as anti-inflammatory agents. researchgate.net

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Excess activity of this enzyme can lead to hyperuricemia and related conditions like gout. researchgate.net While allopurinol (B61711) is a clinically used XO inhibitor, the search for new inhibitors continues. researchgate.net A pyrazolo[3,4-d]pyrimidine derivative, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (B1384184) (AHPP), which is structurally analogous to 4,6-diaminopyrimidine, has been identified as a potent XO inhibitor. nih.gov To improve its poor aqueous solubility, water-soluble polyethylene (B3416737) glycol (PEG) conjugated forms of AHPP have been synthesized, which retain potent XO inhibitory activity with Kᵢ values around 0.21-0.23 μM. nih.gov These findings suggest that the pyrimidine scaffold is a viable starting point for developing effective XO inhibitors.

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase II enzyme essential for DNA replication, making it an attractive target for antibacterial agents. mdpi.comresearchgate.net Pyrimidine derivatives have been investigated for their ability to inhibit this enzyme. mdpi.com The mechanism of action involves binding to the enzyme, often to the GyrB subunit, and interfering with its function of introducing negative supercoils into DNA. researchgate.netnih.gov While much of the focus has been on the quinolone class of antibiotics, the development of other scaffolds, including pyrimidines, that target DNA gyrase is an active area of research to combat antibiotic resistance. mdpi.comnih.gov

Table 2: Inhibition of Non-Kinase Enzymes by 4,6-Diaminopyrimidine Derivatives

Enzyme Target Derivative Class Key Findings Reference(s)
Caspase-1 2,4-Diaminopyrimidine derivatives Identified as potent inhibitors with IC₅₀ values as low as 22 nM. The amino group interacts with active site residue Arg341. researchgate.netnih.gov
Xanthine Oxidase 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) A potent inhibitor. PEGylated forms retain activity (Kᵢ ~0.21-0.23 μM) with improved solubility. nih.gov

| DNA Gyrase | Pyrimidine derivatives | Investigated as antibacterial agents targeting this essential bacterial enzyme. | mdpi.comresearchgate.net |

Role in Metabolic Regulation and Nucleotide Synthesis Pathways

Derivatives of 4,6-diaminopyrimidine play a significant role in metabolic regulation, primarily by targeting key enzymes involved in the synthesis of nucleotides. This interference with fundamental metabolic pathways underpins their therapeutic potential, particularly in antimicrobial and anticancer applications. nih.govontosight.ai

A primary mechanism through which these compounds exert their effects is the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.netmdpi.com DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids. nih.gov By inhibiting DHFR, 2,4-diaminopyrimidine-based compounds effectively halt DNA synthesis and cell proliferation. nih.govmdpi.com This makes them effective "non-classical" antifolates. nih.govresearchgate.netmdpi.com For instance, a series of 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and showed potent inhibitory activity against human DHFR. nih.govresearchgate.net

The pyrimidine ring itself is a fundamental component of nucleic acids, and its derivatives can act as antimetabolites. ontosight.aichemimpex.com They can interfere with purine and pyrimidine metabolism beyond just DHFR inhibition. google.com For example, allopurinol, a pyrazolopyrimidine isomer of hypoxanthine, is a well-known inhibitor of xanthine oxidase, an enzyme in the purine degradation pathway. google.com This demonstrates that modifications of the core pyrimidine structure can target different nodes within nucleotide metabolic networks. The synthesis of purine derivatives often starts from 4,5-diaminopyrimidines, highlighting the close biosynthetic and chemical relationship between these heterocyclic systems. google.comresearchgate.net Researchers utilize 4-chloro-2,6-diaminopyrimidine (B16297) as a key intermediate in biochemical research to study nucleic acid metabolism, which aids in understanding genetic processes and identifying potential therapeutic targets. chemimpex.com

Table 3: Role of 4,6-Diaminopyrimidine Derivatives in Metabolic Pathways

Metabolic Pathway/Enzyme Derivative Class Mechanism of Action Therapeutic Implication Reference(s)
Folate Metabolism / DHFR 2-Substituted-4,6-diaminopyrimidines Competitive inhibition of dihydrofolate reductase (DHFR). Blocks synthesis of nucleotides and amino acids, leading to antiproliferative effects. nih.govresearchgate.netmdpi.com
Purine Metabolism / Xanthine Oxidase Pyrazolopyrimidines (e.g., Allopurinol, AHPP) Inhibition of xanthine oxidase, which is involved in uric acid production. Treatment of hyperuricemia and gout. nih.govgoogle.com

| Nucleic Acid Synthesis | General 4,6-Diaminopyrimidine derivatives | Act as intermediates and antimetabolites in nucleic acid metabolism. | Broad applications in drug discovery for antiviral and anticancer agents. | ontosight.aichemimpex.com |


Table of Mentioned Compounds

Compound Name
4,6-Diaminopyrimidine sulfate (B86663)
Adefovir
Allopurinol
4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP)
4-chloro-2,6-diaminopyrimidine
Guanine
Hypoxanthine
Pemetrexed
Tenofovir
Tetrahydrofolate
Uric Acid
Xanthine
ZINC09908119
ZINC09933770

Structure Activity Relationship Sar Studies and Drug Design Principles for 4,6 Diaminopyrimidine Compounds

Elucidation of Key Structural Motifs for Optimal Biological Activity

Research into 4,6-diaminopyrimidine (B116622) derivatives has identified several structural motifs crucial for potent biological activity. The core scaffold's primary role is to establish key hydrogen bonds with the hinge region of kinase enzymes. Typically, one of the amino groups and an adjacent ring nitrogen act as hydrogen bond donors and acceptors, respectively.

Key findings from various studies highlight that specific substitution patterns are essential for high-affinity binding. For instance, in the development of inhibitors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling, the 4,6-diaminopyrimidine scaffold was identified as a potent hinge-binder. Optimal activity was achieved when larger, hydrophobic groups were attached at the C5 position of the pyrimidine (B1678525) ring. These groups extend into a hydrophobic pocket of the enzyme, significantly enhancing binding affinity.

Furthermore, modifications at the N4 and N6 amino groups are critical. Attaching aryl or heteroaryl groups to one of the amino groups is a common strategy to occupy additional pockets within the ATP-binding site, thereby increasing both potency and selectivity. For example, in the design of fibroblast growth factor receptor (FGFR) inhibitors, a 3,5-dimethoxyphenyl group attached to the N4-amino position was found to be optimal for activity. This group fits snugly into a hydrophobic region created by specific amino acid residues of the receptor.

Positional and Substituent Effects on Pharmacological Efficacy and Selectivity

The specific placement and nature of substituents on the 4,6-diaminopyrimidine ring profoundly impact pharmacological efficacy and selectivity. The scaffold offers several positions for modification (C2, C5, N4, and N6), and the effects of substitution at these sites are distinct.

C5-Position: This position is often exploited to enhance potency and selectivity. Substituents at C5 project into a solvent-exposed region or a hydrophobic pocket near the gatekeeper residue of the kinase. In the context of polo-like kinase 1 (PLK1) inhibitors, introducing

Computational and Theoretical Chemistry in 4,6 Diaminopyrimidine Sulfate Research

Molecular Docking Investigations for Target-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. For diaminopyrimidine derivatives, which are scaffolds found in numerous kinase inhibitors, docking studies have been instrumental in elucidating their binding modes. nih.govnih.govinformahealthcare.com

Molecular docking programs calculate a scoring function to estimate the binding affinity, often represented as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives targeting p21-activated kinase 4 (PAK4) have used docking to identify compounds with the lowest docking scores, indicating strong binding potential. nih.gov One such compound, designated B6, exhibited a docking energy of -7.593 kcal/mol. nih.gov

Beyond just a score, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's specificity and activity. Common interaction modes identified for diaminopyrimidine-based inhibitors include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. The diaminopyrimidine core is an effective hydrogen bond donor and acceptor; for example, it can form double-dentate hydrogen bonds with the hinge region of a kinase's ATP binding site. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein, contributing significantly to binding stability. mdpi.comcambridgemedchemconsulting.com

π-π Stacking: This involves the interaction between aromatic rings. The pyrimidine (B1678525) ring of the ligand can stack with aromatic residues like tyrosine or tryptophan in the protein's active site. cambridgemedchemconsulting.comvolkamerlab.org

A study on novel aminopyrimidine-2,4-diones as dual BRD4/PLK1 inhibitors found that the compounds fit into the binding sites of both proteins, forming key hydrogen bonds and hydrophobic interactions that mimic those of the known inhibitor volasertib. mdpi.com

Table 1: Examples of Predicted Interactions for Diaminopyrimidine Derivatives

Target Protein Key Interacting Residues Type of Interaction Reference
Focal Adhesion Kinase (FAK) Cys502, Ile428, Leu553 Hydrogen Bonds, Hydrophobic rsc.org
p21-activated kinase 4 (PAK4) Not Specified Favorable Binding Mode nih.gov
BRD4 Asn140, Leu92, Trp91 Hydrogen Bond, Hydrophobic mdpi.com

Docking simulations are highly effective at identifying the specific amino acid residues within the target protein's active site that are critical for ligand binding. For example, in the design of inhibitors for focal adhesion kinase (FAK), docking studies revealed that the diaminopyrimidine scaffold anchors to the hinge region, while other parts of the molecule interact with residues in the DFG motif of the activation loop. nih.gov Similarly, in studies targeting casein kinase 1ε (CK1ε), docking showed that hydrogen bonds with residues E83 and L85 in the hinge region were primary drivers of binding. nih.gov This knowledge is invaluable for structure-based drug design, as medicinal chemists can modify the ligand to enhance interactions with these key residues, thereby improving potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of their complex. tandfonline.comnih.gov

For diaminopyrimidine-based inhibitors, MD simulations are used to:

Assess Complex Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different conformation. rsc.orgrsc.org

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit." It can also explore the different conformations the ligand can adopt within the binding pocket. aip.orgdntb.gov.ua

Refine Binding Free Energy Calculations: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimates of binding free energy, which helps in ranking potential drug candidates. rsc.org

For example, MD simulations of novel 3,4-dihydropyrimidine derivatives confirmed that the R enantiomer of a potent compound formed a more stable complex with its target enzyme, Eg5, compared to the S-enantiomer, validating the docking predictions. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations provide a highly detailed description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are used to determine molecular geometry, vibrational frequencies, and electronic properties. nih.govacs.org Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict properties like UV-Vis spectra. acs.orgnih.gov For derivatives of diaminopyrimidine, these calculations offer fundamental insights into the molecule's intrinsic properties. A study on 2,6-diaminopyrimidin-4-yl sulfonate derivatives utilized the B3LYP functional with the 6-311G(d,p) basis set for these calculations. nih.govacs.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netyoutube.com

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for Diaminopyrimidine Sulfonate Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate -6.174 -1.976 4.198
2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate -6.004 -1.337 4.667

Data sourced from ACS Omega, 2021. acs.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule. wolfram.comreadthedocs.io This information helps predict sites for electrophilic and nucleophilic attack and understand non-covalent interactions like hydrogen bonding. irjweb.commdpi.com For diaminopyrimidine sulfonates, MEP analysis has shown that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are regions of negative potential (acceptors), while the amino groups are positive potential regions (donors). acs.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept.

Prediction of Nonlinear Optical (NLO) Properties

Theoretical chemistry provides powerful tools for predicting the Nonlinear Optical (NLO) properties of molecules, offering insights that can guide the synthesis of new materials for advanced optical and photonic applications. nih.govarxiv.org For pyrimidine derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to calculate key NLO parameters. rsc.orgnih.gov These calculations are foundational to understanding how a molecule's electronic structure gives rise to its optical properties. journaleras.comarxiv.org

The pyrimidine core is recognized for its π-deficient, electron-withdrawing nature, which makes it an excellent scaffold for creating "push-pull" molecules essential for NLO materials. rsc.org The prediction of NLO behavior involves calculating the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field, respectively. nih.govjournaleras.com

While specific DFT studies predicting the NLO properties of 4,6-Diaminopyrimidine (B116622) sulfate (B86663) were not prominently found, the established methodologies for other pyrimidine derivatives provide a clear framework for how such an investigation would be conducted. rsc.orgnih.gov The presence of amino groups (electron-donating) on the pyrimidine ring (electron-withdrawing) in 4,6-Diaminopyrimidine suggests a potential intramolecular charge transfer system, a key feature for NLO activity. nih.gov

Table 1: Key Parameters in NLO Property Prediction

ParameterSymbolDescriptionComputational Method
Dipole MomentµMeasures the separation of positive and negative charges in a molecule.DFT
PolarizabilityαDescribes the tendency of the molecular charge distribution to be distorted by an external electric field.DFT
First HyperpolarizabilityβQuantifies the second-order, nonlinear optical response of a molecule to an external electric field.DFT, Coupled-Perturbed Hartree-Fock

Adsorption Mechanism Studies (e.g., in Corrosion Inhibition)

Computational chemistry plays a crucial role in elucidating the adsorption mechanisms of organic molecules on metal surfaces, particularly in the context of corrosion inhibition. mdpi.com For compounds related to 4,6-Diaminopyrimidine, theoretical studies help explain how these molecules form protective layers that prevent metal degradation in corrosive environments. researchgate.netresearchgate.net

Studies on aminopyrimidine derivatives show they are effective corrosion inhibitors for metals like mild steel in acidic solutions. researchgate.netresearchgate.net The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that can be investigated using both DFT and Molecular Dynamics (MD) simulations. carta-evidence.orgekb.eg

Key aspects of the adsorption mechanism revealed by theoretical studies include:

Role of Heteroatoms: The nitrogen atoms in the pyrimidine ring and the amino groups are key to the adsorption process. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate covalent bonds. mdpi.com

Formation of a Protective Film: Simulations can model the arrangement and orientation of the inhibitor molecules on the metal surface. researchgate.net This helps visualize the formation of a protective film that acts as a barrier, shielding the metal from aggressive species in the solution. carta-evidence.org

Adsorption Energy: Monte Carlo and MD simulations are used to calculate the adsorption energy between the inhibitor molecule and the metal surface. A higher (more negative) adsorption energy indicates a stronger and more stable interaction. researchgate.net

Electronic Properties: DFT calculations provide insights into electronic parameters that govern the interaction. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A high HOMO energy indicates a greater ability of the molecule to donate electrons to the metal surface, enhancing adsorption. researchgate.netdergipark.org.tr

For example, a theoretical study on 2-Amino-4,6-dimethylpyrimidine (ADMP) demonstrated that the molecule adsorbs onto the mild steel surface through a mixture of physical and chemical interactions. researchgate.net Quantum chemical calculations and MD simulations revealed that the inhibitor forms a protective layer, with the adsorption process obeying the Langmuir adsorption isotherm. researchgate.net Similarly, studies on 2-aminopyrimidine (B69317) (AP) and 2,4-diaminopyrimidine (DAP) confirmed that the presence of an additional amino group in DAP leads to stronger adsorption and better inhibition efficiency. researchgate.net

These theoretical approaches provide a molecular-level understanding that supports and explains experimental observations, guiding the design of more effective corrosion inhibitors. carta-evidence.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery and medicinal chemistry for predicting the activity of newly designed molecules, thereby saving time and resources. openrepository.comdovepress.com For pyrimidine derivatives, QSAR studies have been successfully applied to explore activities ranging from anticancer to anti-inflammatory effects. nih.govsustech.edu

A QSAR model takes the form of a mathematical equation that correlates molecular descriptors with a specific biological activity. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

The general workflow for developing a QSAR model involves:

Data Set Preparation: A series of compounds with known biological activities (the training set) is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the training set.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the activity. nih.govopenrepository.com

Model Validation: The predictive power of the model is rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. openrepository.com

In the context of diaminopyrimidine derivatives, QSAR studies have been employed to design potent inhibitors for specific biological targets. For instance, an integrated QSAR-based methodology was used to design and predict new pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors for the JAK3/STAT pathway. openrepository.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.govnih.gov The fundamental principle of CoMFA is that differences in a target biological activity are often explained by variations in the shape (steric) and charge distribution (electrostatic) of the ligand molecules that bind to a common receptor. researchgate.net

The CoMFA process involves several key steps:

Molecular Alignment: A set of molecules (the training set) is superimposed according to a common structural scaffold or a pharmacophore hypothesis. This alignment is a critical step for the success of the model. researchgate.net

Grid Box Generation: The aligned molecules are placed within a 3D grid.

Field Calculation: At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated between the molecule and a probe atom (e.g., an sp3 carbon atom with a +1 charge).

PLS Analysis: The resulting matrix of energy values is correlated with the biological activity data using Partial Least Squares (PLS) regression. PLS is used to handle the large number of variables and identify the most relevant correlations. nih.gov

Contour Map Visualization: The results are visualized as 3D contour maps, which show regions where modifications to the steric and electrostatic fields would likely increase or decrease biological activity. Green contours typically indicate regions where bulky groups are favorable, while yellow contours show where they are unfavorable. For electrostatics, blue contours often mark areas where positive charges are favorable, and red contours indicate where negative charges are favorable. researchgate.net

CoMFA has been successfully applied to various pyrimidine derivatives to guide the design of more potent inhibitors. nih.govdaneshyari.com For example, a CoMFA model developed for thieno-pyrimidine derivatives as breast cancer inhibitors showed a high cross-validated correlation coefficient (q²) of 0.818, indicating good predictive power. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, like CoMFA, aims to explain the relationship between molecular properties and biological activity. nih.govnih.gov However, CoMSIA differs in how it calculates the molecular fields and includes a broader range of physicochemical properties. nanobioletters.com

Instead of using Lennard-Jones and Coulomb potentials, CoMSIA calculates similarity indices at each grid point using a Gaussian function. This approach avoids the singularities that can occur at atomic positions in CoMFA and eliminates the need for arbitrary energy cutoffs. nih.gov A key advantage of CoMSIA is the inclusion of additional descriptor fields beyond steric and electrostatic properties.

Table 2: Comparison of Fields in CoMFA and CoMSIA

Field TypeCoMFACoMSIADescription
StericYesYesRelates to the shape and size of the molecule.
ElectrostaticYesYesRelates to the charge distribution of the molecule.
HydrophobicNoYesRelates to the affinity for nonpolar environments.
H-Bond DonorNoYesRelates to the ability to donate a hydrogen bond.
H-Bond AcceptorNoYesRelates to the ability to accept a hydrogen bond.

The inclusion of these additional fields often provides a more comprehensive understanding of the structure-activity relationship. nih.gov The resulting CoMSIA contour maps are often smoother and considered easier to interpret than CoMFA maps. nanobioletters.com

In studies on pyrimidine derivatives, CoMSIA models have demonstrated strong statistical significance and predictive ability. nih.govresearchgate.netdaneshyari.com For the same set of thieno-pyrimidine inhibitors mentioned previously, the CoMSIA model yielded a q² of 0.801 and considered contributions from steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The combination of these fields provides detailed insights that are highly valuable for guiding lead optimization in drug design. nih.gov

Applications of 4,6 Diaminopyrimidine Derivatives Beyond Traditional Medicinal Chemistry

Material Science and Nanotechnology Applications

The adaptable structure of 4,6-diaminopyrimidine (B116622) derivatives makes them valuable building blocks in the creation of novel materials with tailored properties. Their ability to coordinate with metal ions and participate in the formation of complex architectures has led to their use in the development of functional materials for a range of applications.

Role as Organic Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting structure and properties of the MOF. rsc.org Derivatives of 4,6-diaminopyrimidine have emerged as effective organic linkers in the synthesis of MOFs due to their rigid structure and the presence of nitrogen atoms that can coordinate with metal centers.

A notable example is the use of 4,6-diamino-2-thiopyrimidine in the solvothermal synthesis of a cobalt-based MOF (Co-DAT-MOF). In this framework, the 4,6-diamino-2-thiopyrimidine acts as the organic linker, connecting cobalt ions to form a stable, porous structure. The resulting Co-DAT-MOF exhibits a high surface area and thermal stability, which are desirable properties for applications in catalysis and gas separation. The synthesis of this MOF involves the reaction of 4,6-diamino-2-thiopyrimidine with a cobalt salt under specific temperature and solvent conditions, leading to the formation of nanosheet microspheres.

The design of organic linkers is a key strategy in tuning the functionality of MOFs. By modifying the structure of the pyrimidine (B1678525) linker, it is possible to alter the pore size, shape, and surface chemistry of the resulting MOF, thereby tailoring it for specific applications such as targeted drug delivery or selective gas adsorption.

Catalytic Applications of Pyrimidine-Based Materials (e.g., Nanocatalysts)

Pyrimidine-based materials, particularly those at the nanoscale, have shown significant promise as catalysts in a variety of organic reactions. The presence of nitrogen atoms in the pyrimidine ring can provide active sites for catalysis, and the ability to functionalize the pyrimidine scaffold allows for the tuning of catalytic activity and selectivity.

One area of interest is the development of magnetically recoverable nanocatalysts. These catalysts often consist of a magnetic core, such as iron oxide nanoparticles, coated with a material that incorporates a pyrimidine-based ligand. This design allows for the easy separation of the catalyst from the reaction mixture using an external magnet, simplifying the purification process and enabling the recycling of the catalyst. Such nanocatalysts have been successfully employed in the synthesis of various heterocyclic compounds, including pyrano-pyrimidines. researchgate.netnih.gov The catalytic activity of these materials is often enhanced by the high surface area of the nanoparticles and the specific chemical environment created by the pyrimidine-based functional groups. researchgate.net

Furthermore, pyrimidine derivatives have been incorporated into the structure of MOFs to create catalytic materials. For instance, a cobalt-based MOF functionalized with triazine and pyrimidine groups has been shown to be an efficient and recyclable catalyst for the synthesis of triazoles. rsc.org In this system, the MOF provides a robust and porous support, while the pyrimidine and triazine functionalities act as Brønsted basic sites, complementing the Lewis acidic sites of the cobalt centers to facilitate the reaction. rsc.org The integration of pyrimidine moieties into nanocatalyst design offers a versatile platform for developing highly efficient and sustainable catalytic systems for a broad range of organic transformations. rsc.org

Agrochemical Research and Development

The biological activity of pyrimidine derivatives has long been recognized in the pharmaceutical industry, and this has spurred interest in their potential applications in agriculture. Research in this area has focused on the development of new fungicides and plant growth regulators to enhance crop protection and productivity.

Fungicidal Properties

Pyrimidine derivatives have been extensively studied for their fungicidal properties, and several commercial fungicides are based on this chemical scaffold. These compounds can interfere with essential biochemical pathways in fungi, leading to growth inhibition and cell death. The fungicidal activity of pyrimidine derivatives is often dependent on the specific substituents on the pyrimidine ring, which can influence their interaction with target enzymes or receptors in the fungal cell.

Research has demonstrated that novel pyrimidine derivatives can exhibit significant in vitro antifungal activity against a range of phytopathogenic fungi. For example, certain synthesized pyrimidine derivatives have shown potent activity against fungi such as Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. nih.gov In some cases, the efficacy of these new derivatives has been found to be comparable or even superior to existing commercial fungicides. nih.gov The development of new pyrimidine-based fungicides is a continuous effort to combat the emergence of resistant fungal strains and to provide more effective and environmentally benign solutions for crop protection.

Derivative TypeTarget FungiEfficacy Highlights
Novel Pyrimidine DerivativesSclerotinia sclerotiorumSome derivatives showed better activity than the commercial fungicide pyrimethanil.
2-Substituted PyrimidinamineBotrytis cinereaExhibited effective inhibition.
4-Substituted PyrimidinamineCercospora spp.Showed more potent inhibition compared to other tested genera.

Plant Growth Regulation and Nutrient Supplementation Potential

Beyond crop protection, pyrimidine derivatives are also being investigated for their potential to act as plant growth regulators. These compounds can influence various physiological processes in plants, such as seed germination, root and shoot growth, and flowering. auctoresonline.org The application of these derivatives, often at very low concentrations, can lead to enhanced plant vigor and increased crop yields. auctoresonline.org

Studies have shown that certain pyrimidine derivatives can exhibit phytohormone-like activity, mimicking the effects of natural plant hormones such as auxins and cytokinins. auctoresonline.org For instance, research on wheat has demonstrated that the application of specific pyrimidine derivatives can lead to a significant increase in shoot and root length, as well as an enhancement in the content of photosynthetic pigments like chlorophyll. auctoresonline.org Similarly, in studies with tomato plants, certain pyrimidine derivatives have been found to promote vegetative growth.

The mechanism of action of these pyrimidine-based plant growth regulators is thought to involve the modulation of endogenous plant hormone levels or the direct interaction with hormonal signaling pathways. The potential to enhance plant growth and nutrient uptake through the application of these compounds offers a promising avenue for sustainable agriculture, potentially reducing the reliance on traditional fertilizers and improving crop resilience to environmental stresses.

Biochemical and Proteomic Research Tools Utilizing Pyrimidine Scaffolds

The pyrimidine scaffold, particularly that of 4,6-diaminopyrimidine, serves as a valuable pharmacophore in the design of molecules that can interact with biological targets with high affinity and selectivity. This has led to their use in the development of chemical probes and inhibitors that are instrumental in biochemical and proteomic research. These tools are essential for elucidating the function of proteins and understanding complex biological pathways.

One of the most significant applications of diaminopyrimidine derivatives in this area is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases such as cancer. The 2,4-diaminopyrimidine (B92962) scaffold has been identified as a key structural motif in many potent and selective kinase inhibitors. mdpi.com These compounds can be designed to fit into the ATP-binding pocket of a specific kinase, thereby blocking its activity. Such inhibitors are invaluable tools for studying the role of individual kinases in cellular processes and are also the basis for the development of targeted cancer therapies. For example, novel diaminopyrimidine derivatives have been designed and synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell proliferation and migration. nih.gov

In addition to their use as enzyme inhibitors, pyrimidine scaffolds are also being explored for the development of fluorescent probes for bio-imaging. By attaching a fluorescent dye to a pyrimidine-based molecule that targets a specific protein or cellular component, researchers can visualize the localization and dynamics of that target within living cells. This provides a powerful method for studying cellular processes in real-time.

Furthermore, pyrimidine-based compounds are being utilized in the field of proteomics, which involves the large-scale study of proteins. Chemical probes based on the pyrimidine scaffold can be used to selectively label and enrich specific classes of proteins from complex biological samples. This allows for their subsequent identification and quantification by mass spectrometry, providing insights into the changes in the proteome in response to different stimuli or in disease states. The versatility of the pyrimidine scaffold makes it a cornerstone in the development of sophisticated chemical tools for modern biochemical and proteomic research.

Toxicological and Admet Investigations of 4,6 Diaminopyrimidine Derivatives

Acute Toxicity Assessment in Preclinical Models

Acute toxicity studies are fundamental in establishing the preliminary safety profile of a new chemical entity. These studies help determine the potential for adverse effects following a short-term exposure. In preclinical evaluations using Swiss-albino mice, certain 4,6-diaryl pyrimidone derivatives have been assessed for acute oral toxicity.

One such study on the derivative 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) established that the compound was non-toxic at the maximum tolerated dose of 1000 mg/kg. semanticscholar.org During the observation period, there were no signs of toxicity, such as changes in body weight or organ weight, and no mortality was recorded at this dose. semanticscholar.org Histopathological analysis of vital organs, including the liver, heart, kidney, spleen, and brain, showed no apparent changes compared to the control group, confirming the absence of acute toxicity at the tested dose. semanticscholar.org Similarly, another diaminopyrimidine derivative, compound A12, demonstrated acceptable safety in acute toxicity evaluations in vivo, suggesting it could be a promising lead for further development. nih.gov

Metabolic Stability and Cytochrome P450 (CYP) Enzyme Inhibition Profiles

The interaction of drug candidates with Cytochrome P450 (CYP) enzymes is a crucial aspect of ADMET profiling, as these enzymes are central to drug metabolism and potential drug-drug interactions. nih.govyoutube.com Inhibition of CYP isoforms can alter the clearance of co-administered drugs, leading to safety concerns.

The inhibitory potential of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin (B591076) (DPTM), a derivative of 4,6-diaminopyrimidine (B116622), has been characterized against several key CYP isoforms in both rat liver microsomes (RLMs) and human liver microsomes (HLMs). nih.govresearchgate.net The study revealed that DPTM exhibited a moderate inhibitory effect on CYP3A/4 and weak inhibition against other tested enzymes. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values are detailed in the table below.

Inhibitory Effects (IC50 in µM) of DPTM on CYP Isoforms nih.govresearchgate.net
CYP IsoformRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)Inhibitory Potential
CYP3A10 ± 2-Moderate
CYP3A4-8 ± 2Moderate
CYP1A2≥ 61 ± 8≥ 61 ± 8Weak
CYP2D1/6≥ 61 ± 8≥ 61 ± 8Weak
CYP2E1≥ 61 ± 8≥ 61 ± 8Weak
CYP2C11/9≥ 61 ± 8≥ 61 ± 8Weak

These findings are significant as they suggest a lower risk of drug-drug interactions for DPTM related to the inhibition of major CYP enzymes, apart from a moderate potential concerning CYP3A4, the most abundant hepatic CYP isoform. nih.govresearchgate.net

Genotoxicity Evaluations (e.g., Ames Test)

Genotoxicity assays are performed to detect compounds that can induce genetic damage, a key concern as such damage can lead to carcinogenesis. eurofins.com.au The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.auwikipedia.orgcriver.com

The genotoxicity of the 4,6-diaminopyrimidine derivative DPTM was evaluated using the standard Ames test. nih.govresearchgate.net The assay utilized several strains of Salmonella typhimurium (TA97, TA98, TA100, TA102, and TA1535) and was conducted both with and without metabolic activation (S9 mix). nih.govresearchgate.net The S9 mix, containing microsomal enzymes from rat liver, is used to simulate mammalian metabolism and identify compounds that become mutagenic after metabolic transformation. kpfu.ru

The results of the Ames test for DPTM were negative. nih.govresearchgate.net The analysis showed that the average number of revertant colonies per plate in the groups treated with DPTM was less than double that of the negative control plate. nih.govresearchgate.net Furthermore, there was no dose-related increase in the number of revertant colonies, which is a key indicator of a non-mutagenic compound. nih.govresearchgate.net This outcome suggests that DPTM does not cause gene mutations under the conditions of the assay.

In Silico Drug-Likeness and ADMET Prediction Studies

In the early stages of drug discovery, in silico (computer-based) methods are invaluable for predicting the ADMET properties of compounds, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. nih.govmdpi.compreprints.org These computational tools evaluate various physicochemical and structural properties to predict a compound's drug-likeness and potential liabilities. nih.gov

For pyrimidine (B1678525) derivatives, in silico models are employed to assess a range of ADMET parameters. nih.gov Drug-likeness is often evaluated based on established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

In the case of the 4,6-diaryl pyrimidone derivative SK-25, computer-based predictions indicated a favorable DMPK (Drug Metabolism and Pharmacokinetics) profile. semanticscholar.org The analysis of 51 computed physicochemical parameters showed that they all fell within the recommended range for 95% of known drugs, suggesting good drug-like properties. semanticscholar.org

Key Parameters in In Silico ADMET Prediction
CategoryPredicted ParameterSignificance
AbsorptionHuman Intestinal Absorption (HIA), Caco-2 permeabilityPredicts oral bioavailability and absorption from the gut.
DistributionBlood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Indicates how a drug is distributed throughout the body.
MetabolismCYP450 substrate/inhibitor predictionPredicts metabolic pathways and potential for drug-drug interactions.
ExcretionTotal ClearanceEstimates the rate of drug elimination from the body.
ToxicityHepatotoxicity, Genotoxicity (Ames), LD50 predictionFlags potential safety concerns early in development.

These predictive studies serve as a crucial screening tool, allowing researchers to identify and address potential ADMET issues before committing to more resource-intensive preclinical testing. preprints.org

Analytical Methodologies for Research Characterization of 4,6 Diaminopyrimidine Compounds

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular framework, functional groups, and atomic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a representative 4,6-diaminopyrimidine (B116622) derivative, 2-(heptylthio)pyrimidine-4,6-diamine, the ¹H NMR spectrum shows distinct signals corresponding to different protons. A singlet at δ 5.26 ppm is attributed to the aromatic proton (H5) on the pyrimidine (B1678525) ring. mdpi.com Protons of the amino groups (-NH₂) typically appear as a broad singlet, while the protons of an alkyl chain, if present, would show characteristic multiplets and triplets based on their position and neighboring protons. mdpi.com

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the chemical environment. For the parent 4,6-diaminopyrimidine, characteristic signals for the pyrimidine ring carbons are observed. In derivatives, the aromatic carbons C4 and C6 are typically found around δ 163.8 ppm, while C5 appears at a higher field (e.g., δ 79.2 ppm) and C2 at a lower field (e.g., δ 170.0 ppm). mdpi.com

Interactive Table: Representative NMR Data for a 4,6-Diaminopyrimidine Derivative
NucleusAtom PositionChemical Shift (δ, ppm)MultiplicityReference
¹HH5 (ring)5.26Singlet mdpi.com
¹HH1' (-CH₂-S)3.01Triplet mdpi.com
¹³CC2 (ring)170.0- mdpi.com
¹³CC4, C6 (ring)163.8- mdpi.com
¹³CC5 (ring)79.2- mdpi.com
¹³CC1' (-CH₂-S)31.7- mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For example, the HRMS (ESI-TOF) analysis of 2-(heptylthio)pyrimidine-4,6-diamine showed an m/z value of 241.1500 for the protonated molecule [M+H]⁺. This experimental value closely matched the calculated value of 241.1481 for the formula [C₁₁H₂₀N₄S]⁺, confirming the molecular formula and the occurrence of mono-alkylation. mdpi.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. This is particularly useful for analyzing complex mixtures and for identifying metabolites of pyrimidine-based compounds. nih.govnih.gov The LC separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. This allows for the simultaneous and accurate quantification of multiple related compounds, such as a parent drug and its methylated metabolites in genomic DNA. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying functional groups.

The IR spectrum of a 4,6-diaminopyrimidine compound will show characteristic absorption bands.

N-H Stretching: The amino (-NH₂) groups typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in 4,6-diamino-2-pyrimidinethiol, these bands appear at 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the pyrimidine ring (C=C and C=N bonds) are observed in the 1400-1650 cm⁻¹ region. researchgate.net

NH₂ Bending: The bending vibration (scissoring) of the amino groups is typically seen near 1620 cm⁻¹. researchgate.netijfans.org

Sulfate (B86663) Ion Vibrations: For 4,6-diaminopyrimidine sulfate, additional bands corresponding to the sulfate ion (SO₄²⁻) would be expected. The most intense sulfate band, corresponding to the ν₃ asymmetric stretching mode, typically appears as a strong, broad peak around 1104 cm⁻¹. researchgate.net The symmetric stretching mode (ν₁) appears as a sharp peak near 981 cm⁻¹, which is particularly strong in Raman spectra. researchgate.net Other bending modes (ν₄ and ν₂) occur at lower frequencies, around 612 cm⁻¹ and 466 cm⁻¹, respectively. researchgate.net

Interactive Table: Characteristic IR Vibrational Frequencies for 4,6-Diaminopyrimidine Compounds and Sulfate Ion
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amino (-NH₂)Asymmetric/Symmetric Stretch3300 - 3500 researchgate.net
Amino (-NH₂)Bending (Scissoring)~1620 researchgate.netijfans.org
Pyrimidine RingC=C / C=N Stretch1400 - 1650 researchgate.net
Sulfate (SO₄²⁻)Asymmetric Stretch (ν₃)~1104 researchgate.net
Sulfate (SO₄²⁻)Symmetric Stretch (ν₁)~981 researchgate.net
Sulfate (SO₄²⁻)Bending (ν₄)~612 researchgate.net

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

In SC-XRD, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

The structures of several diaminopyrimidine sulfonate derivatives have been established using SC-XRD. nih.govacs.orgresearchgate.net For example, analysis of a pyridazino[4,5-b]indole derivative confirmed its structure and revealed that it crystallized in the triclinic crystal system with a P-1 space group. mdpi.com Such analyses provide definitive structural proof and yield precise unit cell parameters (a, b, c, α, β, γ), which describe the size and shape of the repeating unit in the crystal lattice. mdpi.com

The detailed structural data from SC-XRD allows for a thorough analysis of noncovalent interactions, which are crucial for understanding the crystal packing and supramolecular assembly.

Hydrogen Bonding: In the crystal structures of pyrimidinium salts, hydrogen bonding is a dominant interaction. The protonated nitrogen atoms of the pyrimidine ring and the amino groups act as hydrogen bond donors, while anions (like sulfate or sulfonate) and other nitrogen or oxygen atoms act as acceptors. researchgate.netnih.gov A common and robust interaction is the formation of an R₂²(8) ring motif, where a pair of N—H⋯O hydrogen bonds forms between the pyrimidinium cation and a carboxylate or sulfonate anion. nih.gov In some structures, self-complementary base pairing between pyrimidine rings via N—H⋯N hydrogen bonds is also observed, leading to supramolecular chains and sheets. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds. nih.gov The method involves monitoring the mass of a sample as it is heated at a constant rate. nih.gov The resulting data, often presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), reveal the temperatures at which the material decomposes and the extent of mass loss at each stage. nih.govmdpi.com

For a compound like this compound, TGA provides critical insights into its thermal decomposition profile. The analysis can identify the temperature at which the compound begins to degrade, the number of decomposition steps, and the mass of residual material at the end of the analysis. The decomposition of a sulfate salt of an organic amine would typically occur in multiple stages. Initial mass loss might be attributed to the loss of adsorbed water, followed by the decomposition of the pyrimidine structure and the subsequent breakdown and volatilization of the sulfate component, potentially as sulfur oxides. researchgate.netnih.gov The thermal behavior is indicative of the compound's stability under thermal stress. nih.gov

Table 1: Illustrative TGA Decomposition Stages for a Diaminopyrimidine Sulfate Compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Lost Moiety
1150 - 250~30%Sulfate group (as SO₃/H₂SO₄)
2250 - 400~65%Pyrimidine ring fragmentation
3>400~5%Residual carbonaceous material

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from a TGA experiment. The exact temperatures and mass loss percentages would need to be determined experimentally for this compound.

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM)) for Material Characterization

Microscopic techniques are indispensable for characterizing the physical properties of a solid material. Scanning Electron Microscopy (SEM) is a powerful tool used to examine the surface topography and morphology of materials at high magnification. nih.gov The technique involves scanning a focused beam of electrons over a sample's surface to produce a detailed image. nih.gov

In the characterization of this compound powder, SEM analysis would provide valuable information about:

Particle Morphology: Revealing the shape and structure of the individual crystals or particles (e.g., crystalline, amorphous, needle-like, or prismatic).

Particle Size Distribution: Allowing for the estimation of the size range of the particles in the sample.

Surface Texture: Providing a detailed view of the surface features, such as smoothness, porosity, or the presence of smaller agglomerated particles.

Proper sample preparation is critical for obtaining high-quality SEM images and typically involves fixing the powdered sample to a conductive stub and applying a thin conductive coating (such as gold or iridium) to prevent charge buildup from the electron beam. nih.gov This characterization is vital for understanding the material's physical properties, which can influence factors like solubility, dissolution rate, and handling characteristics.

Chromatographic Methods for Purity Assessment and Product Profiling

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture, making them ideal for purity assessment. unirioja.es High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is frequently employed, typically using a C18 stationary phase. sielc.com The separation is achieved based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. sielc.com

A typical HPLC method for a diaminopyrimidine compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the pyrimidine ring strongly absorbs, such as 254 nm. A patent for a related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, describes an internal standard method using a C18 column that determined the average purity of a commercial sample to be 93.42%. google.com Other analyses of 4,6-Diaminopyrimidine have reported purities greater than 98%.

Table 2: Typical HPLC Conditions for Diaminopyrimidine Analysis

ParameterConditionReference
ColumnC18 or Newcrom R1 (Reverse Phase) sielc.comsielc.com
Mobile PhaseAcetonitrile / Water with Phosphoric or Formic Acid sielc.comsielc.com
DetectorUV at 254 nm
Internal Standardp-Aminobenzenesulfonic acid (for related sulfates) google.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the sulfate salt form of 4,6-diaminopyrimidine is non-volatile, GC could potentially be used to analyze for volatile organic impurities or related volatile pyrimidine precursors. nih.gov The sample would be dissolved in a suitable solvent, and the analysis would separate compounds based on their boiling points and interaction with the GC column's stationary phase. A Flame Ionization Detector (FID) is commonly used for this type of analysis. nih.gov

By using these chromatographic methods, researchers can accurately determine the purity of this compound and create a profile of any impurities present, which is essential for ensuring the quality and reliability of research data.

Future Directions and Emerging Research Avenues for 4,6 Diaminopyrimidine Sulfate

Development of Novel Therapeutic Agents with Enhanced Potency and Selectivity

The 4,6-diaminopyrimidine (B116622) core is a versatile scaffold for designing enzyme inhibitors and other therapeutic agents. Future research is intensely focused on refining this scaffold to develop new drugs with improved potency and, crucially, higher selectivity to minimize off-target effects.

One of the most promising areas is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4,6-diaminopyrimidine structure has proven to be an effective "hinge-binding" motif for various kinases.

Targeting Specific Kinases: Structure-guided design has led to the development of 4,6-diaminopyrimidine derivatives as highly specific inhibitors for targets like Troponin I-interacting kinase (TNNI3K) for potential cardiac medicines and FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia (AML). nih.govnih.gov A significant challenge in FLT3 inhibitor development is achieving selectivity over the closely related c-KIT kinase, as dual inhibition can lead to myelosuppression. nih.gov Rational design has produced compounds like 13a , a Type-II FLT3 inhibitor with an IC50 value of 13.9 ± 6.5 nM and high selectivity over c-KIT. nih.gov

Antifolate Activity: Diaminopyrimidine derivatives have long been studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. This makes them effective antimicrobial and antiprotozoal agents. Future work aims to discover new diaminopyrimidine antifolates with high potency against pathogens like Cryptosporidium parvum, the causative agent of cryptosporidiosis, while maintaining high selectivity over the human DHFR enzyme to reduce toxicity. nih.gov

Broadening Therapeutic Applications: Research is also expanding to other areas. Novel 2,4-diaminopyrimidine (B92962) derivatives have been designed as potent antitumor agents, with some compounds showing excellent potency against lung, colon, prostate, and breast cancer cell lines. rsc.org The mechanism of action for some of these compounds involves inducing apoptosis and blocking the cell cycle. rsc.org Furthermore, series of 2,4-diaminopyrimidine derivatives are being investigated as potent and selective CDK7 inhibitors for cancer therapy. nih.gov

The table below summarizes key research findings on therapeutic agents based on the diaminopyrimidine scaffold.

Compound/SeriesTargetTherapeutic AreaKey Findings
GSK854TNNI3KHeart FailurePotent and selective inhibitor suitable as an in vivo tool. nih.gov
Compound 13a FLT3Acute Myeloid LeukemiaIC50 of 13.9 nM; highly selective over c-KIT. nih.gov
Diaminopyrimidine AntifolatesDHFRCryptosporidiosisSome compounds are over 40 times more potent than trimethoprim (B1683648) against C. parvum DHFR. nih.gov
Compound 9k Not specifiedOncologyPotent antitumor activity against A549, HCT-116, PC-3, and MCF-7 cell lines. rsc.org
Compound 22 CDK7OncologyPotent CDK7 inhibitor with an IC50 of 7.21 nM and superior selectivity. nih.gov

Exploration of New Catalytic Systems and Sustainable Synthesis Approaches

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of organic and medicinal chemistry. The future in this area is geared towards "green chemistry," emphasizing sustainability, efficiency, and the reduction of hazardous waste. benthamdirect.comnih.gov This involves exploring novel catalysts and reaction conditions.

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow the synthesis of complex molecules from three or more starting materials in a single step, which improves efficiency and reduces waste. acs.org Novel iridium-catalyzed multicomponent reactions have been developed for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. acs.orgmdpi.com

Novel Catalysts: Research is moving beyond traditional catalysts to more sustainable and reusable options. This includes the use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture by a magnet and reused, reducing cost and environmental impact. nih.gov Other green catalysts being explored include nano ZnO and various ionic liquids. researchgate.net Transition-metal catalyzed reactions, for instance using palladium, niobium, or chromium, are also being refined for greater efficiency and scope in pyrimidine synthesis. acs.orgmdpi.comresearchgate.net A cobalt-based metal-organic framework (Co-DAT-MOF) using 4,6-Diamino-2-thiopyrimidine as a building block has been shown to be an efficient and reusable nanocatalyst for multicomponent reactions. nih.gov

Alternative Energy Sources: To reduce energy consumption and reaction times, non-conventional energy sources are being employed. Microwave irradiation and ultrasound irradiation have been successfully used to accelerate pyrimidine synthesis, often leading to higher yields and cleaner reactions in shorter times. mdpi.comresearchgate.net These methods align with the principles of green chemistry by improving energy efficiency. nih.govingentaconnect.com

The table below highlights various sustainable approaches to pyrimidine synthesis.

ApproachCatalyst/TechniqueAdvantages
Multicomponent SynthesisIridium-pincer complexesHigh regioselectivity, efficiency, access to diverse products. acs.orgmdpi.com
Green CatalysisMagnetically recoverable nanocatalystsEasy separation, reusability, high stability and activity. nih.gov
Alternative EnergyMicrowave (MW) irradiationReduced reaction times, high yields, energy efficiency. researchgate.net
Sustainable SolventsWater, EthanolEnvironmentally benign, reduced toxicity. mdpi.comresearchgate.net

Advanced Computational Modeling and Machine Learning Applications in Pyrimidine Research

The integration of computational chemistry and artificial intelligence is revolutionizing drug discovery and materials science. For pyrimidine research, these tools offer unprecedented opportunities to accelerate the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR): Computational approaches like QSAR are used to build models that correlate the chemical structure of pyrimidine derivatives with their biological activity. mdpi.comnih.gov Quantum chemical methods, such as density-functional theory (DFT), can be employed to calculate molecular properties that are then used in QSAR models to predict the activities of new, unsynthesized compounds. nih.govnih.govacs.org This allows researchers to prioritize which molecules to synthesize, saving time and resources.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict how a pyrimidine-based ligand will bind to its protein target. researchgate.netmdpi.com This provides insights into the key interactions responsible for binding affinity and selectivity. For instance, modeling studies have been crucial in understanding how 2,4-diaminopyrimidine derivatives bind to CDK7 and how a specific sulfonyl group enhances this binding. nih.gov Molecular dynamics simulations can further evaluate the stability of the ligand-protein complex over time. mdpi.com

Machine Learning (ML) and AI: Machine learning models, particularly deep neural networks, are being trained on large datasets of chemical information to predict a wide range of properties, from bioactivity and toxicity to synthetic accessibility. astrazeneca.comnih.gov These AI-driven approaches can screen vast virtual libraries of potential pyrimidine derivatives much faster than physical screening. nih.gov ML models can also help in de novo drug design, generating entirely new molecular structures with desired properties. nih.gov The development of platforms like the Therapeutics Data Commons provides AI-ready datasets that will further spur the application of machine learning in pyrimidine research. broadinstitute.org

Environmental and Sustainable Chemistry Research on Pyrimidine-Based Compounds

As the production and use of pyrimidine-based compounds increase, understanding their environmental fate and impact becomes critical. Future research will focus on both the "green" synthesis aspect and the broader ecological implications.

Green Chemistry Principles: The development of sustainable synthesis methods, as discussed in section 10.2, is a primary focus. This includes using less hazardous solvents, developing recyclable catalysts, and designing processes that are energy-efficient and produce minimal waste. benthamdirect.comresearchgate.net The goal is to make the entire lifecycle of pyrimidine compounds more environmentally friendly.

Environmental Fate and Ecotoxicity: A crucial area of future research is the study of the biodegradability and potential toxicity of pyrimidine derivatives in the environment. While many pyrimidines are naturally occurring, synthetic derivatives may persist in soil or water. Studies have shown that exposure to certain toxic chemicals can cause cells to release pyrimidine compounds, indicating a cellular stress response. nih.gov

Photochemistry and DNA Damage: A well-known environmental effect involving pyrimidines is the damage caused to DNA by solar ultraviolet (UV) radiation. UV light can cause adjacent pyrimidine bases (thymine or cytosine) in a DNA strand to form covalent bonds, creating lesions known as cyclobutane (B1203170) pyrimidine dimers (CPDs) or 6-4 photoproducts. researchgate.netwikipedia.org These lesions distort the DNA helix, can block replication and transcription, and may lead to mutations if not repaired. wikipedia.orgbohrium.com Research into the mechanisms of this damage and the cellular repair processes is ongoing and has implications for understanding the effects of increased UV radiation on various organisms in aquatic and terrestrial ecosystems. researchgate.netbohrium.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4,6-Diaminopyrimidine sulfate and its derivatives?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm the pyrimidine ring structure and substitution patterns. For example, the diamine groups (NH₂) at positions 4 and 6 generate distinct proton signals in DMSO-d₆ .
  • Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight and purity. For derivatives like organotin polyamines, MS data can confirm coordination with metals (e.g., dibutyltin) .
  • Infrared spectroscopy (IR) identifies functional groups, such as sulfate (S=O stretching ~1050–1250 cm⁻¹) and amine (N-H stretching ~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation, as noted in safety data sheets .
  • Use a fume hood during synthesis or weighing to prevent inhalation of fine particles.
  • Dispose of waste via professional biohazard services to mitigate environmental contamination, especially for sulfate-containing byproducts .

Q. How can researchers synthesize 4,6-Diaminopyrimidine derivatives for initial structure-activity studies?

  • Methodology :

  • Condensation reactions : React 4,6-diaminopyrimidine with aldehydes or ketones under acidic conditions to form Schiff bases, which can be stabilized for biological testing .
  • Urea derivatives : Treat 4,6-diaminopyrimidine with isocyanates in ethanol at 80°C to generate urea-linked analogs (e.g., FLT3 kinase inhibitors) .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodology :

  • Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to eliminate variability. For example, antiviral activity against HSV-1 was dose-dependent in organotin polyamine studies .
  • Use crystallography or molecular docking to compare binding modes. Derivatives with 4,6-diaminopyrimidine scaffolds show divergent kinase selectivity due to minor structural tweaks (e.g., TNNI3K inhibitors vs. FLT3 inhibitors) .

Q. What computational strategies optimize the binding affinity of 4,6-Diaminopyrimidine-based kinase inhibitors?

  • Methodology :

  • Constrained docking : Fix the diaminopyrimidine core in the ATP-binding pocket (e.g., DHFR or BACE1) while flexibly sampling substituents. This reduces computational noise and improves scoring accuracy .
  • Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. trifluoromethyl groups) on binding energy to guide synthetic prioritization .

Q. How can researchers evaluate the antiviral mechanism of this compound derivatives?

  • Methodology :

  • Viral DNA incorporation assays : Radiolabel derivatives and track their integration into viral genomes during replication. Organotin polyamines terminated vaccinia DNA synthesis by mimicking nucleosides .
  • Time-of-addition studies : Add compounds at different infection stages (e.g., pre-/post-entry) to pinpoint inhibitory mechanisms (e.g., entry blockade vs. replication interference) .

Data Contradictions and Mitigation

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodology :

  • Conduct solubility screens using standardized solvent systems (e.g., DMSO, water, ethanol) at controlled temperatures.
  • Cross-validate with HPLC purity checks to rule out impurities affecting solubility measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.